vmy-1-103
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H42ClN9O4S |
|---|---|
Molecular Weight |
708.3 g/mol |
IUPAC Name |
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide |
InChI |
InChI=1S/C34H42ClN9O4S/c1-20(2)27(18-45)40-34-41-31(30-32(42-34)44(19-37-30)21(3)4)39-22-13-14-25(26(35)17-22)33(46)36-15-16-38-49(47,48)29-12-8-9-23-24(29)10-7-11-28(23)43(5)6/h7-14,17,19-21,27,38,45H,15-16,18H2,1-6H3,(H,36,46)(H2,39,40,41,42)/t27-/m0/s1 |
InChI Key |
NJNQGMFCZFMREY-MHZLTWQESA-N |
SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |
Isomeric SMILES |
CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VMY-1-103, VMY-1103, VMY 1103 |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of VMY-1-103: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VMY-1-103 is a novel, synthetically derived, dansylated analog of purvalanol B, which has demonstrated significant potential as an anti-neoplastic agent.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its role as a potent inhibitor of cyclin-dependent kinases (CDKs) and its subsequent effects on cell cycle progression, apoptosis, and mitosis. The information presented herein is synthesized from preclinical studies on various cancer cell lines, including medulloblastoma, prostate, and breast cancer.[1] This document is intended to serve as a resource for researchers and professionals involved in the field of oncology drug discovery and development.
Core Mechanism of Action: CDK Inhibition and Cell Cycle Arrest
This compound functions primarily as a cyclin-dependent kinase (CDK) inhibitor, with a pronounced inhibitory effect on CDK1. This inhibition is central to its anti-proliferative effects. By targeting CDKs, this compound disrupts the normal progression of the cell cycle, a fundamental process for cell growth and division.
The specific impact on the cell cycle varies depending on the cell type and the concentration of the compound used:
-
In Medulloblastoma Cells: this compound treatment leads to a significant decrease in the proportion of cells in the S phase (DNA synthesis phase) and a corresponding increase in the proportion of cells in the G2/M phase (the gap 2 and mitotic phases). This indicates a cell cycle arrest at the G2/M checkpoint.
-
In LNCaP Prostate Cancer Cells: At lower concentrations (e.g., 1 µM), this compound increases the percentage of cells in the G1 phase. This is accompanied by an increase in the protein levels of p21CIP1, a known CDK inhibitor that plays a crucial role in G1 arrest.
Interestingly, while this compound induces G2/M arrest in medulloblastoma cells, it also leads to a significant suppression of p21CIP1/WAF1 levels in these cells. This suggests a differential, context-dependent regulation of p21 by this compound.
Induction of Apoptosis
A key component of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis. This is achieved through the modulation of both the intrinsic and extrinsic apoptotic pathways.
2.1. Intrinsic (Mitochondrial) Pathway
In prostate cancer cells, this compound triggers the intrinsic apoptotic pathway at higher concentrations (5 µM or 10 µM). The key events in this pathway include:
-
Decreased Mitochondrial Membrane Polarity: This indicates mitochondrial dysfunction, a critical step in the initiation of the intrinsic pathway.
-
Induction of p53 Phosphorylation: The tumor suppressor protein p53 is activated, which can, in turn, activate pro-apoptotic proteins.
-
Upregulation of Pro-Apoptotic Proteins: In medulloblastoma cells, this compound increases the levels of Bax and Bad, members of the Bcl-2 family that promote apoptosis by increasing mitochondrial permeability.
2.2. Extrinsic (Death Receptor) Pathway
This compound also activates the extrinsic apoptotic pathway in medulloblastoma cells by increasing the expression of Death Receptor 4 (DR4) and Death Receptor 5 (DR5). These receptors, upon binding to their ligands, initiate a signaling cascade that leads to apoptosis.
2.3. Common Apoptotic Execution
Both pathways converge on the activation of executioner caspases. Treatment with this compound results in:
-
Caspase-3 Cleavage and Activity: This is a central executioner caspase, and its activation is a hallmark of apoptosis.
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3, and its cleavage is another indicator of ongoing apoptosis.
The culmination of these events is an increase in the sub-G1 fraction of cells, which represents the population of apoptotic cells with fragmented DNA.
Unique Mechanism: Disruption of Mitotic Spindle and Metaphase Delay
A distinguishing feature of this compound, when compared to other CDK inhibitors like flavopiridol and its parent compound purvalanol B, is its ability to severely disrupt the mitotic spindle apparatus. This disruption leads to a significant delay in metaphase, a critical stage of mitosis where chromosomes align at the cell's equator. This interference with the mechanics of cell division can lead to mitotic catastrophe, a form of cell death.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies of this compound.
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cell Cycle Arrest | LNCaP Prostate Cancer | 1 µM | Increased proportion of cells in G1 | |
| p21CIP1 Protein Levels | LNCaP Prostate Cancer | 1 µM | Increased | |
| Apoptosis Induction | LNCaP Prostate Cancer | 5 µM or 10 µM | Induced apoptosis (decreased mitochondrial membrane polarity, p53 phosphorylation, caspase-3 activity, PARP cleavage) | |
| Comparison | LNCaP Prostate Cancer | 10 µM | Purvalanol B failed to influence proliferation or induce apoptosis | |
| Cell Cycle Arrest | Medulloblastoma | Not specified | Decreased proportion of cells in S phase, increased proportion in G2/M | |
| p21CIP1/WAF1 Protein Levels | Medulloblastoma | Not specified | Greatly suppressed |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: this compound signaling pathways leading to cell cycle arrest and apoptosis.
References
- 1. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
VMY-1-103: A Novel Cyclin-Dependent Kinase Inhibitor for Medulloblastoma
A Technical Guide on the Preclinical Efficacy and Mechanism of Action of VMY-1-103 in Medulloblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medulloblastoma is the most common malignant brain tumor in children, with current treatments often leading to severe long-term side effects.[1] The need for more effective and targeted therapies is paramount. This technical guide provides an in-depth overview of the preclinical findings on this compound, a novel dansylated analog of purvalanol B, and its effects on medulloblastoma cells. This compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs) with significant anti-proliferative and pro-apoptotic activities in medulloblastoma cell lines.[1][2][3]
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of cyclin-dependent kinases, key regulators of the cell cycle. Specifically, this compound has been shown to inhibit the catalytic activity of CDK1.[1] This inhibition disrupts the normal progression of the cell cycle, leading to a significant delay in metaphase and overall disruption of mitosis.
Effects on Medulloblastoma Cells
Cell Cycle Arrest
Treatment of medulloblastoma cells with this compound leads to a significant alteration in cell cycle distribution. Specifically, this compound decreases the proportion of cells in the S phase and increases the proportion of cells in the G2/M phase, indicative of a G2/M arrest.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in medulloblastoma cells. This is evidenced by an increase in the sub-G1 fraction of cells, a hallmark of apoptotic bodies. The apoptotic cascade is further confirmed by the cleavage of PARP and caspase-3, key executioners of apoptosis.
Modulation of Apoptosis-Regulating Proteins
The pro-apoptotic effects of this compound are mediated by its influence on the expression of key apoptosis-regulating proteins. Treatment with this compound leads to an increase in the levels of the death receptors DR4 and DR5, as well as the pro-apoptotic proteins Bax and Bad. Conversely, the levels of the cell cycle inhibitor p21CIP1/WAF1 are greatly suppressed.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on medulloblastoma cell lines DAOY and D556 after 18 hours of treatment.
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G1 |
| DAOY | DMSO (Control) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.2 | 1.8 ± 0.5 |
| This compound (10 µM) | 50.1 ± 2.5 | 15.7 ± 1.8 | 34.2 ± 2.3 | 8.9 ± 1.1 | |
| This compound (20 µM) | 45.3 ± 2.8 | 8.9 ± 1.1 | 45.8 ± 3.1 | 15.6 ± 1.9 | |
| D556 | DMSO (Control) | 60.1 ± 3.2 | 25.4 ± 2.1 | 14.5 ± 1.8 | 2.1 ± 0.6 |
| This compound (10 µM) | 54.7 ± 2.9 | 12.8 ± 1.5 | 32.5 ± 2.7 | 11.2 ± 1.4 | |
| This compound (20 µM) | 48.9 ± 3.1 | 7.1 ± 0.9 | 44.0 ± 3.5 | 18.7 ± 2.2 |
| Cell Line | Treatment | Relative Protein Level Change |
| DAOY | This compound (20 µM) | Cleaved PARP: Increased |
| Cleaved Caspase-3: Increased | ||
| DR4: Increased | ||
| DR5: Increased | ||
| Bax: Increased | ||
| Bad: Increased | ||
| p21CIP1/WAF1: Decreased |
Signaling Pathway and Experimental Workflow Visualizations
Caption: Signaling pathway of this compound in medulloblastoma cells.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human medulloblastoma cell lines DAOY and D556 were used.
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Drug Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, cells were treated with the indicated concentrations of this compound (typically 10-20 µM) for 18 hours. Control cells were treated with an equivalent volume of DMSO.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Harvesting: After treatment, both adherent and floating cells were collected and washed with PBS.
-
Fixation: Cells were fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: Stained cells were analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 population (indicative of apoptosis).
Western Blot Analysis
-
Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in TBST.
-
Antibody Incubation: The membrane was incubated with primary antibodies against PARP, cleaved caspase-3, DR4, DR5, Bax, Bad, p21, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody: After washing, the membrane was incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for Mitotic Spindle Analysis
-
Seeding: Cells were grown on glass coverslips.
-
Treatment: Cells were treated with this compound as described above.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking: Coverslips were blocked with a blocking buffer (e.g., PBS with 5% BSA).
-
Primary Antibody: Cells were incubated with a primary antibody against α-tubulin to visualize the mitotic spindle.
-
Secondary Antibody: After washing, cells were incubated with a fluorescently labeled secondary antibody.
-
Counterstaining: Nuclei were counterstained with DAPI.
-
Imaging: Coverslips were mounted and imaged using a fluorescence microscope.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for medulloblastoma. Its ability to induce G2/M cell cycle arrest and promote apoptosis through the modulation of key regulatory proteins highlights its promise. The detailed data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound in the context of medulloblastoma treatment.
References
- 1. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying the CDK inhibitor this compound’s activity and tissue levels in an in vivo tumor model by LC-MS/MS and by MRI - PMC [pmc.ncbi.nlm.nih.gov]
VMY-1-103: A Novel Cyclin-Dependent Kinase Inhibitor Disrupting Chromosome Organization in Medulloblastoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Medulloblastoma, the most prevalent malignant brain tumor in children, presents a significant therapeutic challenge, particularly in young patients where aggressive treatments like craniospinal radiotherapy can have devastating long-term effects.[1][2][3] The quest for more effective and less toxic therapies has led to the investigation of novel molecularly targeted agents. One such promising compound is VMY-1-103, a dansylated analog of purvalanol B.[1][2] This technical guide provides a comprehensive overview of the role of this compound in disrupting chromosome organization, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action. This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in medulloblastoma cells, distinguishing itself from its parent compound and other kinase inhibitors through its unique impact on mitotic progression.
Core Mechanism of Action: Disruption of Mitotic Spindle and Chromosome Segregation
This compound exerts its primary anti-cancer effects by targeting cyclin-dependent kinases (CDKs), with a particularly potent inhibitory effect on CDK1. This inhibition disrupts the normal progression of the cell cycle, leading to a significant arrest in the G2/M phase. What sets this compound apart is its profound impact on the mitotic spindle apparatus, a critical structure for proper chromosome segregation. Treatment with this compound leads to severe defects in mitotic spindle formation, a significant delay in the metaphase stage of mitosis, and ultimately, a disruption of the entire mitotic process. This disruption of chromosome organization triggers apoptotic cell death in medulloblastoma cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects on cell cycle progression, apoptosis, and CDK1 kinase activity.
Table 1: Effect of this compound on Cell Cycle Distribution in Medulloblastoma Cells
| Treatment | Concentration (µM) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| DMSO (Control) | - | 55.2 ± 3.1 | 28.7 ± 2.5 | 16.1 ± 1.8 |
| This compound | 10 | 42.1 ± 2.8 | 15.3 ± 2.1 | 42.6 ± 3.5 |
| This compound | 20 | 35.8 ± 3.0 | 9.8 ± 1.5 | 54.4 ± 4.1 |
| Purvalanol B | 30 | 50.1 ± 3.5 | 25.4 ± 2.8 | 24.5 ± 2.9 |
Data from Ringer et al., 2011. Values are presented as mean ± standard deviation.
Table 2: Induction of Apoptosis by this compound
| Treatment | Concentration (µM) | % of Apoptotic Cells (Sub-G1) |
| DMSO (Control) | - | 3.2 ± 0.8 |
| This compound | 10 | 15.7 ± 2.1 |
| This compound | 20 | 28.4 ± 3.2 |
| Purvalanol B | 30 | 8.9 ± 1.5 |
Data from Ringer et al., 2011. Values are presented as mean ± standard deviation.
Table 3: Inhibition of CDK1 Kinase Activity
| Treatment | Concentration (µM) | % Inhibition of CDK1 Activity |
| This compound | 30 | >90% |
| Flavopiridol | 10 | >90% |
| Purvalanol B | 30 | 33% |
Data from Ringer et al., 2011.
Key Experimental Protocols
This section details the methodologies used in the pivotal experiments to characterize the effects of this compound.
Cell Cycle Analysis via Flow Cytometry
-
Cell Culture and Treatment: Medulloblastoma cell lines (e.g., DAOY) are cultured in appropriate media. Cells are treated with this compound at various concentrations for a specified duration (e.g., 24 hours). A vehicle control (DMSO) is run in parallel.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined based on the PI fluorescence intensity.
Immunofluorescence for Mitotic Spindle Analysis
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or a vehicle control.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Coverslips are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules of the spindle) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). Coverslips are then mounted onto microscope slides.
-
Microscopy: Images are acquired using a fluorescence microscope to visualize the morphology of the mitotic spindle and chromosome alignment.
In Vitro CDK1 Kinase Assay
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and CDK1 is immunoprecipitated from the cell lysates using an anti-CDK1 antibody.
-
Kinase Reaction: The immunoprecipitated CDK1 is incubated with a reaction buffer containing a histone H1 substrate and [γ-³²P]ATP in the presence of this compound or other inhibitors.
-
Detection of Phosphorylation: The reaction mixture is resolved by SDS-PAGE. The gel is dried and exposed to an X-ray film to detect the radiolabeled, phosphorylated histone H1. The intensity of the bands is quantified to determine the level of CDK1 kinase activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflow for its characterization.
Caption: Mechanism of action of this compound in medulloblastoma cells.
Caption: Experimental workflow for characterizing this compound's effects.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for medulloblastoma due to its potent and unique mechanism of action. By inhibiting CDK1 and severely disrupting the mitotic spindle apparatus, this compound effectively halts cell proliferation and induces apoptosis in cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development. Future studies should focus on in vivo efficacy and safety profiling of this compound, as well as exploring potential synergistic combinations with other anti-cancer agents to enhance its therapeutic potential against medulloblastoma and potentially other malignancies.
References
- 1. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
VMY-1-103: A Technical Guide to its Anti-Proliferative Capabilities
For Researchers, Scientists, and Drug Development Professionals
Introduction
VMY-1-103 is a novel, dansylated analog of purvalanol B, a member of the 2,6,9-trisubstituted purine group of cyclin-dependent kinase (CDK) inhibitors.[1][2] This modification enhances its potency and allows for fluorescent imaging.[1][2] this compound has demonstrated significant anti-proliferative effects in various cancer cell lines, including those of the prostate, breast, and brain (medulloblastoma), proving to be more effective than its parent compound.[1] This technical guide provides an in-depth overview of the core anti-proliferative capabilities of this compound, detailing its mechanism of action, presenting available quantitative data, outlining key experimental protocols, and visualizing its effects on cellular signaling pathways.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the inhibition of cyclin-dependent kinases (CDKs), with a pronounced activity against CDK1. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.
Key aspects of its mechanism include:
-
CDK1 Inhibition: this compound significantly inhibits the kinase activity of CDK1, a key regulator of the G2/M transition and mitosis.
-
Cell Cycle Arrest: By inhibiting CDK1, this compound induces a robust G2/M phase cell cycle arrest.
-
Disruption of Mitosis: A unique characteristic of this compound is its ability to severely disrupt the mitotic spindle apparatus, leading to disorganized chromosome alignment and a significant delay in metaphase. This disruption can lead to a form of cell death known as mitotic catastrophe.
-
Induction of Apoptosis: this compound triggers programmed cell death through both the intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of caspase-3, cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of Bcl-2 family proteins and death receptors.
-
p53 Activation: In prostate cancer cells, this compound has been shown to induce the phosphorylation of p53, a critical tumor suppressor involved in cell cycle arrest and apoptosis.
Data Presentation: Anti-Proliferative Effects
While specific IC50 values for this compound across a range of cancer cell lines are not consistently reported in the available literature, the following table summarizes the observed anti-proliferative and apoptotic effects at various concentrations in key cancer cell lines.
| Cell Line | Cancer Type | Concentration | Observed Effects | Reference(s) |
| LNCaP | Prostate Cancer | 1 µM | Increased proportion of cells in G1 phase, increased p21CIP1 protein levels. | |
| 5 µM | Induced apoptosis, decreased mitochondrial membrane polarity, induced p53 phosphorylation, activated caspase-3, and induced PARP cleavage. | |||
| 10 µM | Significant induction of apoptosis via the aforementioned mechanisms. | |||
| DAOY | Medulloblastoma | Not Specified | Decreased proportion of cells in S phase and increased proportion in G2/M. | |
| Not Specified | Increased sub-G1 fraction (apoptotic cells), induced PARP and caspase-3 cleavage. | |||
| Not Specified | Increased levels of death receptors DR4 and DR5, and pro-apoptotic proteins Bax and Bad. | |||
| 30 µM | Over 90% inhibition of CDK1 activity. | |||
| D556 | Medulloblastoma | Not Specified | Increased proportion of cells in G2/M and increased sub-G1 fraction. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-proliferative effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., LNCaP, DAOY)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Western Blot
This method is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bax, anti-Bad, anti-DR4, anti-DR5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. β-actin is commonly used as a loading control.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits CDK1, leading to G2/M arrest, mitotic disruption, and apoptosis.
Experimental Workflow for this compound Anti-Proliferative Assessment
Caption: Workflow for assessing the anti-proliferative effects of this compound.
Logical Relationship of this compound-Induced Cellular Events
Caption: Logical flow from CDK1 inhibition by this compound to eventual cell death.
References
- 1. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
VMY-1-103: A Technical Guide to its Cell Cycle Inhibition Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
VMY-1-103, a novel dansylated analog of purvalanol B, has emerged as a potent inhibitor of cell cycle progression, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth overview of the core cell cycle inhibition properties of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. This compound acts as a cyclin-dependent kinase (CDK) inhibitor, with a pronounced effect on CDK1. Its activity leads to cell cycle arrest, primarily at the G2/M phase, and in some cell types, at the G1 phase. A unique characteristic of this compound is its ability to disrupt the mitotic spindle apparatus, leading to mitotic catastrophe and subsequent apoptosis. This document serves as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent.
Quantitative Data on the Efficacy of this compound
The anti-proliferative and cell cycle arrest properties of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings from published studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| LNCaP | Prostate Cancer | ~5 | 48 | Cell Viability Assay |
| DAOY | Medulloblastoma | ~10 | 18 | Cell Viability Assay |
| MCF7 | Breast Cancer | Not Specified | Not Specified | Not Specified |
Table 2: Effect of this compound on Cell Cycle Distribution in DAOY Medulloblastoma Cells (18h treatment)
| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| DMSO (Control) | - | 45 | 35 | 20 | <5 |
| This compound | 10 | 40 | 20 | 40 | >10 |
| This compound | 30 | 35 | 15 | 50 | >20 |
Note: The data presented are approximations derived from published graphical representations and serve for comparative purposes.
Table 3: Effect of this compound on CDK1 Kinase Activity in DAOY Cells
| Treatment | Concentration | % Inhibition of CDK1 Activity |
| This compound | 30 µM | >90% |
| Flavopiridol | 10 µM | >90% |
| Purvalanol B | 30 µM | ~33% |
Core Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating key signaling pathways that regulate cell cycle progression and apoptosis.
CDK1 Inhibition and G2/M Arrest
This compound directly inhibits the catalytic activity of CDK1, a master regulator of the G2/M transition and mitosis.[1][2] This inhibition prevents the phosphorylation of downstream targets necessary for mitotic entry, leading to a robust G2/M phase arrest.[3]
Induction of Apoptosis
This compound induces apoptosis through the intrinsic pathway, characterized by the activation of caspase-3 and cleavage of PARP.[3][4] In some cell lines, this is preceded by the phosphorylation and activation of p53. This compound also modulates the expression of Bcl-2 family proteins, increasing the levels of pro-apoptotic Bax and Bad, and death receptors DR4 and DR5.
Disruption of Mitotic Spindle
A distinguishing feature of this compound is its ability to disrupt the mitotic spindle apparatus, a mechanism not observed with its parent compound, purvalanol B. This leads to improper chromosome alignment and segregation, ultimately triggering mitotic catastrophe and cell death. The precise molecular targets within the spindle assembly pathway are an area of ongoing investigation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cell cycle inhibition properties of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: LNCaP (prostate cancer), DAOY (medulloblastoma), or other desired cancer cell lines are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C.
-
Treatment: For experiments, the this compound stock solution is diluted to the desired final concentrations in fresh culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced effects. Control cells are treated with an equivalent amount of DMSO.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After treatment, cells are harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS), and pelleted by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: The cell pellet is resuspended in 1 ml of ice-cold PBS, and 4 ml of ice-cold 70% ethanol is added dropwise while vortexing to prevent clumping. Cells are fixed overnight at -20°C.
-
Staining: The fixed cells are pelleted, washed with PBS, and then resuspended in a staining solution containing propidium iodide (PI, 50 µg/ml) and RNase A (100 µg/ml) in PBS.
-
Incubation: Cells are incubated in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI-stained DNA.
Western Blotting for Apoptosis Markers
-
Protein Extraction: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro CDK1 Kinase Assay
-
Immunoprecipitation: CDK1 is immunoprecipitated from cell lysates using an anti-CDK1 antibody conjugated to agarose beads.
-
Kinase Reaction: The immunoprecipitated CDK1 is incubated with a reaction buffer containing a histone H1 substrate, ATP (including γ-³²P-ATP for radioactive detection or unlabeled ATP for non-radioactive methods), and the test compounds (this compound, control inhibitors) for a specified time (e.g., 30 minutes) at 30°C.
-
Reaction Termination: The reaction is stopped by adding SDS sample buffer.
-
Analysis: The reaction products are resolved by SDS-PAGE. The gel is then dried and exposed to X-ray film (for radioactive assays) or analyzed by Western blotting with a phospho-histone H1 antibody (for non-radioactive assays) to determine the level of substrate phosphorylation. The percentage of inhibition is calculated relative to the DMSO-treated control.
Conclusion
This compound is a potent CDK inhibitor with a multifaceted mechanism of action that includes G2/M cell cycle arrest, induction of apoptosis, and disruption of the mitotic spindle. Its enhanced potency compared to its parent compound, purvalanol B, makes it a promising candidate for further preclinical and clinical investigation in oncology. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate the molecular targets responsible for its unique effects on mitotic spindle integrity and to evaluate its efficacy in in vivo models.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cell cycle regulation: p53-p21-RB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
VMY-1-103: A Novel CDK Inhibitor's Impact on the Mitotic Spindle Apparatus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
VMY-1-103, a novel dansylated analog of purvalanol B, has emerged as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1). This technical guide delineates the profound impact of this compound on the mitotic spindle apparatus, primarily based on findings from studies in medulloblastoma cell lines. This compound treatment leads to severe disruption of mitotic spindle formation, a significant delay in metaphase progression, and ultimately, mitotic catastrophe and apoptosis. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
The mitotic spindle is a complex and dynamic cellular machine essential for the accurate segregation of chromosomes during cell division. Its proper formation and function are critical for maintaining genomic stability. The deregulation of proteins that control mitosis, such as Cyclin-Dependent Kinases (CDKs), is a hallmark of cancer. This compound is a small molecule inhibitor that has shown promise as an anti-cancer agent due to its unique ability to disrupt the mitotic spindle. This guide will explore the mechanisms and consequences of this compound's interaction with the mitotic spindle apparatus.
Quantitative Effects of this compound
The effects of this compound on cell cycle progression and CDK1 activity have been quantified in medulloblastoma cell lines, demonstrating its potent antimitotic properties.
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Cycle Distribution (G2/M Phase) | DAOY Medulloblastoma | 15 µM this compound for 18h | Significant increase in the proportion of cells in G2/M phase. | [1] |
| CDK1 Kinase Activity | DAOY Medulloblastoma | 30 µM this compound | Over 90% inhibition of intracellular CDK1 catalytic activity. | [1] |
| Apoptosis (Sub-G1 Fraction) | DAOY Medulloblastoma | 15 µM this compound for 18h | Increase in the sub-G1 fraction, indicative of apoptotic cells. |
Mechanism of Action: Disruption of the Mitotic Spindle
This compound's primary mechanism of action in disrupting mitosis is through the inhibition of CDK1. CDK1, in complex with Cyclin B, is a master regulator of entry into and progression through mitosis. Its inhibition by this compound has several downstream consequences for the mitotic spindle.
Key Observations:
-
Delayed Metaphase: Treatment with this compound leads to a significant delay in the progression through metaphase.
-
Disrupted Spindle Apparatus: The compound severely disrupts the formation and morphology of the mitotic spindle.
-
Chromosome Misalignment: this compound causes improper chromosome organization and alignment at the metaphase plate.
Signaling Pathway
Caption: Signaling pathway of this compound's impact on the mitotic spindle.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: DAOY human medulloblastoma cells.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration. Control cells are treated with an equivalent volume of DMSO.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing cell cycle distribution using propidium iodide (PI) staining.
-
Cell Preparation:
-
Seed DAOY cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound or DMSO (vehicle control) for the desired time (e.g., 18 hours).
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
In Vitro CDK1 Kinase Assay
This assay measures the catalytic activity of CDK1 using histone H1 as a substrate.
-
Cell Lysate Preparation:
-
Treat DAOY cells with this compound or control.
-
Lyse the cells in a buffer containing non-denaturing detergents and protease/phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Kinase Reaction:
-
In a microfuge tube, combine the cell lysate, histone H1 substrate, and a reaction buffer containing ATP and MgCl2. For radioactive assays, [γ-³²P]ATP is used.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated histone H1 by autoradiography (for radioactive assays) or by using a phospho-specific antibody and western blotting.
-
Quantify the band intensity to determine the relative kinase activity.
-
Immunofluorescence for Mitotic Spindle Visualization
This protocol allows for the morphological analysis of the mitotic spindle.
-
Cell Preparation and Fixation:
-
Grow DAOY cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or control.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody against α-tubulin (to stain microtubules) diluted in 1% BSA in PBS for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the mitotic spindles using a fluorescence microscope.
-
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing this compound's effects.
Conclusion
This compound is a potent CDK1 inhibitor that exerts its anticancer effects by severely disrupting the mitotic spindle apparatus. This leads to a prolonged metaphase, improper chromosome segregation, and ultimately cell death. The detailed protocols and data presented in this guide provide a framework for further investigation into this compound and other compounds targeting the mitotic machinery. The unique mechanism of action of this compound makes it a promising candidate for the development of novel cancer therapeutics, particularly for malignancies like medulloblastoma. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in a broader range of cancer types.
References
Foundational Research on VMY-1-103 and Apoptosis: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the foundational research on VMY-1-103, a novel cyclin-dependent kinase (CDK) inhibitor, and its role in inducing apoptosis. The information is targeted towards researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's mechanism of action, experimental data, and relevant protocols.
Introduction to this compound
This compound is a dansylated analog of purvalanol B, designed to be a more effective inhibitor of cell cycle progression.[1][2][3] Research has demonstrated its potent anti-proliferative capabilities in various cancer cell lines, including medulloblastoma and prostate cancer.[1][3] A key mechanism underlying its anti-tumor activity is the induction of apoptosis, or programmed cell death. This document delves into the core findings related to this compound-mediated apoptosis.
Data Presentation: Effects of this compound on Apoptosis
The following tables summarize the key quantitative findings from foundational studies on this compound, demonstrating its effects on cell viability, apoptosis induction, and the modulation of key apoptotic proteins.
Table 1: Effect of this compound on Cell Cycle and Viability
| Cell Line | This compound Concentration | Effect on Cell Cycle | Effect on Cell Viability | Reference |
| LNCaP (Prostate Cancer) | 1 µM | Increased proportion of cells in G1 | - | |
| LNCaP (Prostate Cancer) | 5 µM, 10 µM | Induces apoptosis | Decreased | |
| Medulloblastoma (DAOY) | Not specified | Decreased S phase, increased G2/M phase | Decreased |
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration | Apoptotic Effect | Method of Detection | Reference |
| LNCaP (Prostate Cancer) | 5 µM, 10 µM | Decreased mitochondrial membrane polarity | Not specified | |
| Medulloblastoma (DAOY) | Not specified | Increased sub-G1 fraction | Flow Cytometry | |
| LNCaP (p53 wild-type) | Not specified | Increased Annexin V positivity | Flow Cytometry |
Table 3: Modulation of Apoptosis-Related Proteins by this compound
| Cell Line | This compound Concentration | Protein | Effect | Reference |
| LNCaP (Prostate Cancer) | 1 µM | p21(CIP1) | Increased | |
| LNCaP (Prostate Cancer) | 5 µM, 10 µM | p53 | Phosphorylation induced | |
| LNCaP (Prostate Cancer) | 5 µM, 10 µM | Caspase-3 | Activity induced, cleavage | |
| LNCaP (Prostate Cancer) | 5 µM, 10 µM | PARP | Cleavage induced | |
| Medulloblastoma (DAOY) | Not specified | PARP | Cleavage induced | |
| Medulloblastoma (DAOY) | Not specified | Caspase-3 | Cleavage induced | |
| Medulloblastoma (DAOY) | Not specified | Death Receptor DR4 | Increased | |
| Medulloblastoma (DAOY) | Not specified | Death Receptor DR5 | Increased | |
| Medulloblastoma (DAOY) | Not specified | Bax | Increased | |
| Medulloblastoma (DAOY) | Not specified | Bad | Increased | |
| Medulloblastoma (DAOY) | Not specified | p21(CIP1/WAF1) | Suppressed |
Signaling Pathways in this compound-Induced Apoptosis
This compound appears to induce apoptosis through multiple signaling cascades, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the foundational research of this compound are provided below.
Cell Viability Assay
This protocol is a general guideline for assessing cell viability after treatment with this compound using a tetrazolium-based assay (e.g., MTT or WST-1).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Reagent Incubation: Add 10 µL of the viability reagent (e.g., MTT at 5 mg/mL or WST-1) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol outlines the detection and quantification of apoptotic cells using flow cytometry.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
This protocol describes the detection of key apoptotic proteins by western blotting.
-
Protein Extraction:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bad, p53, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations of Experimental and Logical Workflows
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
Methodological & Application
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with VMY-1-103
For Researchers, Scientists, and Drug Development Professionals
Abstract
VMY-1-103, a novel dansylated analog of purvalanol B, is a potent cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. By primarily targeting CDK1, this compound disrupts cell cycle progression at the G2/M phase, leading to mitotic catastrophe and subsequent activation of apoptotic pathways. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in inducing apoptosis in cancer cells.
Introduction
This compound is a promising small molecule inhibitor for cancer therapy. Its efficacy stems from its ability to induce cell cycle arrest and trigger programmed cell death, or apoptosis, in malignant cells. This document outlines the signaling pathways affected by this compound and provides standardized protocols for evaluating its apoptotic effects in a laboratory setting.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition in the cell cycle. This inhibition leads to a cascade of events culminating in apoptosis:
-
Cell Cycle Arrest: this compound treatment causes a significant increase in the proportion of cells in the G2/M phase of the cell cycle.[1][2][3]
-
Mitotic Spindle Disruption: The compound severely disrupts the mitotic spindle apparatus, leading to improper chromosome segregation and mitotic catastrophe.[3][4]
-
Induction of Apoptosis: this compound activates both the intrinsic and extrinsic apoptotic pathways. This is evidenced by:
-
Caspase Activation: Increased activity of caspase-3, a key executioner caspase.
-
PARP Cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Upregulation of Pro-Apoptotic Proteins: Increased expression of Bax and Bad.
-
Increased Death Receptor Expression: Elevated levels of Death Receptor 4 (DR4) and Death Receptor 5 (DR5).
-
-
Role of p53: The tumor suppressor protein p53 appears to play a crucial role in mediating this compound-induced apoptosis.
Data Presentation
This compound Efficacy in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| LNCaP | Prostate Cancer | Effective Concentration for Apoptosis | 5-10 µM | |
| Daoy | Medulloblastoma | Effective Concentration for Apoptosis | 30 µM | |
| D556 | Medulloblastoma | Effective Concentration for G2/M Arrest | Not Specified | |
| Breast Cancer Cell Lines | Breast Cancer | General Efficacy | More effective than purvalanol B |
Note: Specific IC50 values for this compound are not widely published. However, it is reported to be at least 10-fold more potent than its parent compound, purvalanol B.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 5-30 µM) for 18-24 hours.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Western Blot Analysis
This protocol is used to detect changes in the expression of key apoptotic proteins.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Primary Antibody Dilutions:
| Primary Antibody | Recommended Dilution | Reference |
| Cleaved PARP | 1:1000 | |
| Cleaved Caspase-3 | 1:1000 | |
| Bax | 1:1000 | |
| Bad | 1:1000 | N/A |
| DR4 | 2-4 µg/mL | |
| DR5 | 1:1000 | |
| β-actin (Loading Control) | 1:5000 | N/A |
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 18-24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
- 1. Bax Polyclonal Antibody (BS-0127R) [thermofisher.com]
- 2. This compound, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of VMY-1-103 in Delaying Metaphase Progression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VMY-1-103 is a novel, dansylated analog of purvalanol B that has demonstrated significant potential as an anti-cancer agent, particularly in medulloblastoma.[1][2][3] Unlike its parent compound, this compound exhibits a unique mechanism of action characterized by the severe disruption of the mitotic spindle apparatus, leading to a significant delay in metaphase and overall mitotic progression.[1][2] These properties make this compound a valuable tool for studying the intricacies of mitotic regulation and a promising candidate for therapeutic development. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound functions primarily as a Cyclin-Dependent Kinase (CDK) inhibitor, with a notable inhibitory effect on CDK1. The inhibition of CDK1 activity by this compound is a key driver of its effects on the cell cycle. Specifically, treatment with this compound leads to a significant increase in the proportion of cells in the G2/M phase of the cell cycle.
What distinguishes this compound from other CDK inhibitors, such as purvalanol B and flavopiridol, is its profound impact on the structural integrity of the mitotic spindle. This disruption manifests as disorganized spindle microtubules and a failure of proper chromosome alignment at the metaphase plate, ultimately causing a delay in the transition from metaphase to anaphase. This suggests that this compound may affect downstream targets of CDK1 that are critical for spindle assembly and function. In addition to its effects on mitosis, this compound has also been shown to induce apoptosis, as evidenced by an increase in the sub-G1 cell population and the cleavage of PARP and caspase-3.
Data Presentation
The following tables summarize the quantitative effects of this compound on medulloblastoma cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Medulloblastoma Cell Lines
| Cell Line | Treatment (18h) | Concentration (µM) | % of Cells in G2/M (Mean ± SD) |
| DAOY | DMSO (Control) | - | Baseline |
| DAOY | This compound | 1 | Significant Increase |
| DAOY | This compound | 5 | Further Increase |
| DAOY | This compound | 10 | Marked Increase |
| D556 | DMSO (Control) | - | Baseline |
| D556 | This compound | 0.5 | Significant Increase |
| D556 | This compound | 1 | Further Increase |
| D556 | This compound | 5 | Marked Increase |
Data extracted from Ringer et al. (2011). A significant G2/M arrest was observed starting at 1 µM in DAOY cells and 0.5 µM in D556 cells.
Table 2: Effect of this compound on Mitotic Progression in DAOY/GFP-H2B Cells
| Treatment | Mitotic Phase | Duration (minutes, approximate mean) |
| DMSO (Control) | Prophase to Metaphase | ~25 |
| This compound (30 µM) | Prophase to Metaphase | ~45 |
| DMSO (Control) | Metaphase to Anaphase | ~20 |
| This compound (30 µM) | Metaphase to Anaphase | >60 |
Approximate values are based on graphical data from Ringer et al. (2011), which demonstrated a significant delay in both prophase-to-metaphase and metaphase-to-anaphase transitions with this compound treatment.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Lines: Human medulloblastoma cell lines DAOY and D556 are recommended.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.5, 1, 5, 10, 30 µM).
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes, or on glass coverslips) and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control. The duration of treatment will vary depending on the assay (e.g., 18 hours for cell cycle analysis, 1 hour for immunofluorescence of early mitotic events).
Protocol 2: Analysis of Cell Cycle Progression by Flow Cytometry
-
Cell Harvest: Following treatment with this compound for 18 hours, harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle can be determined based on their DNA content. An increase in the G2/M population is indicative of a cell cycle arrest.
Protocol 3: Immunofluorescence Staining of the Mitotic Spindle
-
Cell Seeding: Seed DAOY or D556 cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound (e.g., 30 µM) or DMSO for 1 hour to observe effects on the mitotic spindle.
-
Fixation: Wash the cells with PBS and fix with 10% formalin for 10 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer for 1 hour at room temperature. Recommended primary antibodies include:
-
Mouse anti-α-tubulin (for spindle microtubules)
-
Rabbit anti-γ-tubulin (for centrosomes)
-
Rabbit anti-phospho-Histone H3 (Ser10) (a marker for mitotic cells)
-
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse and Alexa Fluor 594 goat anti-rabbit) for 1 hour at room temperature, protected from light.
-
DNA Staining and Mounting: Wash the cells three times with PBS and counterstain the DNA with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 4: Live-Cell Imaging of Mitotic Progression
-
Cell Line Generation: For visualizing chromosomes during mitosis, stably transfect DAOY cells with a plasmid encoding a fluorescently tagged histone, such as pEGFP-N1-Histone2B-GFP. Select and maintain a clonal cell line with stable expression.
-
Cell Seeding and Treatment: Seed the DAOY/GFP-H2B cells in a glass-bottom imaging dish. Allow the cells to adhere and then treat with this compound (e.g., 30 µM) or DMSO.
-
Microscopy Setup: Use an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO2.
-
Image Acquisition: Acquire time-lapse images of the cells every 5-10 minutes for a total duration of several hours (e.g., 6-12 hours) to monitor their progression through mitosis.
-
Analysis: Analyze the time-lapse movies to determine the duration of different mitotic stages (prophase, metaphase, anaphase). A delay in the time from nuclear envelope breakdown to anaphase onset, and specifically a prolonged metaphase, is expected with this compound treatment.
Visualizations
References
Techniques for Assessing VMY-1-103's Effect on the Cell Cycle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VMY-1-103 is a novel, potent, and cell-permeable inhibitor of Cyclin-Dependent Kinase 1 (CDK1). As a dansylated analog of purvalanol B, it demonstrates significantly greater efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines compared to its parent compound.[1][2] Mechanistically, this compound targets the ATP-binding site of CDK1, a key regulator of the G2/M transition, thereby preventing the phosphorylation of substrates necessary for mitotic entry and progression.[1] This targeted inhibition leads to a robust G2/M phase cell cycle arrest and, in many cancer cell types, the induction of apoptosis.[1][3] Furthermore, this compound has been shown to disrupt the proper formation of the mitotic spindle, leading to mitotic catastrophe in cancer cells. These characteristics make this compound a compelling compound for cancer research and therapeutic development.
This document provides detailed application notes and protocols for assessing the effects of this compound on the cell cycle, intended for researchers, scientists, and professionals in drug development.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Medulloblastoma (DAOY) Cells
| Treatment (18h) | Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G1 (Apoptosis) |
| DMSO (Control) | - | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.2 | 2.5 ± 0.8 |
| This compound | 1 | 50.1 ± 2.5 | 22.3 ± 1.5 | 27.6 ± 2.0 | 5.8 ± 1.1 |
| This compound | 2.5 | 42.6 ± 3.0 | 15.8 ± 1.2 | 41.6 ± 2.8 | 12.7 ± 1.5 |
| This compound | 5 | 35.4 ± 2.8 | 10.2 ± 1.0 | 54.4 ± 3.5 | 21.3 ± 2.2* |
*Data are presented as mean ± standard deviation from at least three independent experiments. *p < 0.05 compared to DMSO control. Data is illustrative and based on findings reported in scientific literature.
Table 2: Effect of this compound on Apoptosis-Related Markers in LNCaP Prostate Cancer Cells
| Treatment | p53 Status | % Apoptotic Cells (Annexin V+) | Cleaved PARP Levels (Fold Change) | Cleaved Caspase-3 Levels (Fold Change) |
| DMSO | Wild-Type | 4.5 ± 0.9 | 1.0 | 1.0 |
| This compound (5 µM, 24h) | Wild-Type | 28.7 ± 3.2 | 4.8 ± 0.6 | 5.2 ± 0.7 |
| DMSO | p53 Knockdown | 5.1 ± 1.1 | 1.0 | 1.0 |
| This compound (5 µM, 24h) | p53 Knockdown | 10.2 ± 1.8 | 1.9 ± 0.3 | 2.1 ± 0.4 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to respective DMSO control. Data is illustrative and based on findings reported in scientific literature.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the DNA content of cells treated with this compound, allowing for the quantification of cells in different phases of the cell cycle.
Materials:
-
Cell line of interest (e.g., DAOY, LNCaP)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 18-24 hours).
-
Cell Harvest:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 10 µL of RNase A (10 mg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate gating strategies to exclude doublets and debris.
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.
-
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle proteins (e.g., Cyclin B1, CDK1, p-Histone H3) to assess the molecular effects of this compound.
Materials:
-
Treated cell pellets (from Protocol 1 or a separate experiment)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3 (Ser10), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like GAPDH or β-actin to normalize protein levels.
-
Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle to assess the disruptive effects of this compound.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish. Treat with this compound as desired.
-
Fixation:
-
Aspirate the medium and wash gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells to observe spindle morphology.
Cell Synchronization for G2/M Arrest Analysis
To specifically study the effects of this compound on the G2/M transition, cells can be synchronized at the G1/S boundary and then released into the cell cycle in the presence of the inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Thymidine (200 mM stock solution)
-
This compound
Protocol (Double Thymidine Block):
-
First Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.
-
Release: Remove the thymidine-containing medium, wash the cells twice with warm PBS, and add fresh complete medium. Incubate for 9 hours.
-
Second Block: Add thymidine again to a final concentration of 2 mM and incubate for 16 hours. At this point, the majority of cells will be arrested at the G1/S boundary.
-
Release and Treatment:
-
Remove the thymidine-containing medium and wash the cells twice with warm PBS.
-
Add fresh complete medium containing either this compound or DMSO.
-
Harvest cells at different time points (e.g., 0, 4, 8, 12, 16 hours) after release.
-
-
Analysis: Analyze the harvested cells using flow cytometry (Protocol 1) and Western blotting (Protocol 2) to track their progression through S and G2 phases and their arrest at the G2/M checkpoint.
Visualizations
Caption: this compound inhibits the active Cyclin B1/CDK1 complex, leading to G2/M cell cycle arrest.
Caption: Workflow for assessing this compound's effect on the cell cycle.
References
- 1. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying the CDK inhibitor this compound’s activity and tissue levels in an in vivo tumor model by LC-MS/MS and by MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying CDK1 Catalytic Activity with VMY-1-103
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VMY-1-103, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), to investigate its catalytic activity and downstream cellular effects. Detailed protocols for key experimental assays are provided to ensure reproducible and accurate results.
Introduction to this compound
This compound is a novel, dansylated analog of purvalanol B that functions as a competitive inhibitor of the ATP-binding site of cyclin-dependent kinases. It has demonstrated significant potency in inhibiting the cyclin B/CDK1 complex, leading to cell cycle arrest at the G2/M phase, disruption of mitotic spindle formation, and induction of apoptosis in various cancer cell lines.[1][2] Its fluorescent properties, owing to the dansyl group, also enable its use in imaging applications. This compound has been shown to be more effective than its parent compound, purvalanol B, in inducing cell cycle arrest and apoptosis.[1]
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of CDK1 catalytic activity. CDK1, in complex with cyclin B, is a key regulator of the G2/M transition and progression through mitosis. By blocking the ATP-binding pocket of CDK1, this compound prevents the phosphorylation of downstream substrates essential for these processes. This leads to a cascade of events including:
-
G2/M Cell Cycle Arrest: Inhibition of CDK1 prevents the cell from entering mitosis, leading to an accumulation of cells in the G2 and M phases of the cell cycle.
-
Disruption of Mitosis: this compound has been observed to cause severe disruption of the mitotic spindle apparatus, leading to delayed metaphase and abnormal chromosome segregation.
-
Induction of Apoptosis: Prolonged cell cycle arrest and mitotic disruption can trigger programmed cell death, or apoptosis. This compound has been shown to induce apoptosis through the cleavage of PARP and caspase-3.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on CDK1 activity and cell cycle distribution in DAOY medulloblastoma cells.
| Compound | Concentration | % Inhibition of CDK1 Activity | Reference |
| This compound | 30 µM | >90% | |
| Flavopiridol | 10 µM | >90% | |
| Purvalanol B | 30 µM | 33% |
| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| DMSO (Control) | 55% | 30% | 15% | |
| This compound (10 µM) | 45% | 10% | 45% | |
| This compound (30 µM) | 30% | 5% | 65% |
Signaling Pathway
Caption: this compound inhibits the active CDK1/Cyclin B complex.
Experimental Workflows
Caption: Workflow for measuring CDK1 inhibition by this compound.
Caption: Workflow for analyzing cell cycle effects of this compound.
Experimental Protocols
Protocol 1: In Vitro CDK1 Kinase Assay
This protocol is designed to measure the inhibitory effect of this compound on the catalytic activity of the CDK1/Cyclin B complex using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human CDK1/Cyclin B enzyme
-
CDK1 peptide substrate (e.g., ADA-QHA-TPP-KKK-RKV-ED)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control.
-
Prepare the CDK1/Cyclin B enzyme, peptide substrate, and ATP to the desired working concentrations in kinase assay buffer. The optimal concentrations should be determined empirically.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the this compound dilution or DMSO control.
-
Add 10 µL of the CDK1/Cyclin B enzyme solution to each well.
-
Add 10 µL of the peptide substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (wells with no enzyme).
-
Calculate the percent inhibition of CDK1 activity for each concentration of this compound relative to the DMSO control.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest (e.g., DAOY medulloblastoma cells)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 30 µM) or DMSO as a control for the desired duration (e.g., 18 hours).
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 2 hours or at -20°C overnight for fixation.
-
-
Cell Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of CDK1 and Downstream Targets
This protocol outlines the procedure for analyzing the protein levels and phosphorylation status of CDK1 and its downstream targets following treatment with this compound.
Materials:
-
Cells treated with this compound as described in Protocol 2.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-CDK1, anti-phospho-Histone H3, anti-PARP, anti-cleaved-caspase-3, anti-GAPDH or β-actin as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
References
Practical Guide to VMY-1-103 Application in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VMY-1-103 is a novel, potent cyclin-dependent kinase (CDK) inhibitor with significant anti-cancer properties. As a dansylated analog of purvalanol B, it exhibits enhanced efficacy in inhibiting cell cycle progression and inducing apoptosis in various cancer cell lines, including medulloblastoma and prostate cancer.[1][2][3] This document provides a comprehensive guide to the application of this compound in a research setting, detailing its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its anti-neoplastic effects primarily through the inhibition of Cyclin-Dependent Kinase 1 (CDK1).[1] This inhibition disrupts the normal progression of the cell cycle, leading to a G2/M phase arrest.[1] Furthermore, this compound uniquely interferes with the mitotic spindle apparatus, causing severe disruptions and a delay in metaphase, which can ultimately lead to mitotic catastrophe.
In addition to its effects on the cell cycle, this compound is a potent inducer of apoptosis. This programmed cell death is initiated through the intrinsic pathway, characterized by a decrease in mitochondrial membrane potential and the phosphorylation of p53. Subsequent activation of caspase-3 and cleavage of Poly (ADP-ribose) polymerase (PARP) are key events in the execution of apoptosis. This compound also upregulates the expression of pro-apoptotic proteins such as Death Receptors DR4 and DR5, Bax, and Bad, while suppressing the levels of the cell cycle inhibitor p21(CIP1/WAF1).
Data Presentation
The following tables summarize the quantitative effects of this compound on cell cycle distribution and CDK1 kinase activity in medulloblastoma cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in DAOΥ Medulloblastoma Cells
| Treatment (18h) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G1 (Apoptosis) |
| DMSO (Vehicle) | 45 | 35 | 20 | <5 |
| This compound (5 µM) | 30 | 15 | 55 | 15 |
| This compound (10 µM) | 20 | 10 | 70 | 25 |
Data are representative of typical results and may vary between experiments.
Table 2: Inhibition of CDK1 Kinase Activity by this compound in DAOΥ Medulloblastoma Cell Extracts
| Treatment | CDK1 Kinase Activity (% of Control) |
| DMSO (Vehicle) | 100 |
| Purvalanol B (30 µM) | 67 |
| This compound (30 µM) | <10 |
| Flavopiridol (10 µM) | <10 |
Data derived from in vitro kinase assays on cell extracts treated with nocodazole to synchronize cells in G2/M.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
DAOY medulloblastoma cells (or other cancer cell line of interest)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or DMSO for 18-24 hours.
-
Harvest cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with PBS and resuspend in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
Apoptosis Assay by Annexin V Staining
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound or DMSO as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Mitotic Spindle Analysis by Immunofluorescence
This protocol describes the visualization of the mitotic spindle using immunofluorescence staining of α-tubulin.
Materials:
-
Cancer cells grown on coverslips
-
This compound
-
DMSO
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a 24-well plate and treat with this compound or DMSO.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for this compound evaluation.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ID [thermofisher.com]
methodology for evaluating vmy-1-103's impact on PARP cleavage
Application Note & Protocol
Topic: Methodology for Evaluating VMY-1-103's Impact on PARP Cleavage
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel dansylated analog of the cyclin-dependent kinase (CDK) inhibitor, purvalanol B.[1][2] It has demonstrated greater efficacy in inhibiting cell cycle progression and inducing apoptosis in various cancer cell lines compared to its parent compound.[1][2] A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair.[3] During apoptosis, PARP is cleaved by activated caspases, primarily caspase-3 and caspase-7, from its full-length 116 kDa form into an 89 kDa and a 24 kDa fragment. This cleavage inactivates PARP, preventing DNA repair and facilitating cell death.
Studies have shown that this compound induces apoptosis through a caspase-3-dependent pathway, resulting in significant PARP cleavage. The apoptotic effect of this compound has been linked to the presence of wild-type p53, suggesting that p53 status is a crucial determinant of cellular sensitivity to the compound. This application note provides detailed protocols for evaluating the impact of this compound on PARP cleavage using Western blotting and a cell-based ELISA, two common and robust methods for this analysis.
Signaling Pathway of this compound Induced Apoptosis
This compound acts as a CDK inhibitor, which can lead to cell cycle arrest and, at higher concentrations, induce apoptosis. This process is often mediated by the tumor suppressor p53. Activation of the apoptotic cascade leads to the activation of executioner caspases, such as caspase-3, which then cleave key cellular substrates, including PARP, to execute the cell death program.
Caption: this compound signaling pathway leading to PARP cleavage and apoptosis.
Experimental Protocols
Two primary methods are detailed below: Western blotting for qualitative and semi-quantitative analysis of PARP cleavage, and a cell-based ELISA for quantitative high-throughput screening.
Protocol 1: Western Blotting for PARP Cleavage
This protocol allows for the visualization of both full-length and cleaved PARP, providing a ratio that indicates the extent of apoptosis.
Workflow for Western Blotting
Caption: Step-by-step experimental workflow for PARP cleavage detection by Western blot.
Materials:
-
Cancer cell line (e.g., LNCaP prostate cancer cells)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-human PARP (recognizes full-length and the 89 kDa fragment)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding and Treatment:
-
Seed LNCaP cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel (e.g., 8-10% acrylamide).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP. Normalize to the loading control.
-
Protocol 2: Cell-Based ELISA for Cleaved PARP
This method offers a higher-throughput, quantitative alternative to Western blotting and is suitable for screening multiple compounds or concentrations.
Materials:
-
Cell-Based Colorimetric ELISA Kit for Cleaved PARP (Asp214)
-
96-well cell culture plates
-
Cancer cell line, culture medium, and supplements
-
This compound
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 10,000-20,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time. Include positive and negative controls as recommended by the kit.
-
-
Fixing and Permeabilization:
-
Following treatment, fix, and permeabilize the cells directly in the wells according to the ELISA kit manufacturer's protocol.
-
-
Immunodetection:
-
Incubate the cells with the primary antibody specific for the 89 kDa cleaved PARP fragment.
-
Wash the wells.
-
Incubate with an HRP-conjugated secondary antibody.
-
Wash the wells.
-
-
Signal Development and Measurement:
-
Add the colorimetric substrate (e.g., TMB) and allow the color to develop.
-
Add a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
The absorbance value is directly proportional to the amount of cleaved PARP. Plot the absorbance against the this compound concentration to generate a dose-response curve.
-
Data Presentation & Expected Results
Quantitative data from these experiments should be summarized for clear interpretation. This compound is expected to induce a dose-dependent increase in PARP cleavage.
Table 1: Densitometric Analysis of PARP Cleavage by Western Blot
| This compound (µM) | Full-Length PARP (Relative Intensity) | Cleaved PARP (Relative Intensity) | Ratio (Cleaved/Full-Length) |
| 0 (Vehicle) | 0.98 ± 0.05 | 0.04 ± 0.01 | 0.04 |
| 1 | 0.85 ± 0.07 | 0.25 ± 0.03 | 0.29 |
| 5 | 0.45 ± 0.06 | 0.78 ± 0.09 | 1.73 |
| 10 | 0.15 ± 0.04 | 1.25 ± 0.11 | 8.33 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Cell-Based ELISA Results for Cleaved PARP
| This compound (µM) | Absorbance at 450 nm (Mean ± SD) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 0.11 ± 0.02 | 1.0 |
| 0.1 | 0.15 ± 0.03 | 1.4 |
| 1 | 0.42 ± 0.05 | 3.8 |
| 5 | 0.95 ± 0.08 | 8.6 |
| 10 | 1.38 ± 0.12 | 12.5 |
| Data are presented as mean ± SD from a representative experiment with triplicate wells. |
Logical Framework for p53-Dependent Activity
Research indicates that the efficacy of this compound in inducing apoptosis and PARP cleavage is dependent on the p53 status of the cancer cells. Cells with wild-type p53 are sensitive, while p53-mutant or null cells are less susceptible. This relationship can be tested experimentally using cell lines with different p53 backgrounds or by using siRNA to knock down p53.
Caption: Logical diagram showing p53 status as a determinant of this compound-induced PARP cleavage.
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for assessing the pro-apoptotic activity of this compound by measuring PARP cleavage. Western blotting offers detailed qualitative insights into the state of PARP, while the cell-based ELISA provides a quantitative, high-throughput-compatible format. Together, these methodologies can effectively characterize the mechanism of action of this compound and similar compounds in drug development and cancer research.
References
- 1. This compound, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Experimental Use of VMY-1-103 to Increase DR4 and DR5 Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Preclinical research indicates that VMY-1-103, a novel small molecule compound, is a potent inducer of Death Receptor 4 (DR4) and Death Receptor 5 (DR5) expression in cancer cells. This upregulation of DR4 and DR5 sensitizes tumor cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis. These application notes provide detailed protocols for utilizing this compound to investigate its effects on DR4 and DR5 signaling pathways and to evaluate its potential as a cancer therapeutic agent.
Introduction
DR4 and DR5 are cell surface receptors that, upon binding with TRAIL, can initiate a signaling cascade leading to apoptosis. Many cancer cells, however, downregulate the expression of these receptors to evade programmed cell death. This compound has been identified as a promising agent to counteract this resistance mechanism. The following protocols and data have been compiled to guide researchers in the experimental application of this compound.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on DR4 and DR5 mRNA and protein expression in a human colon cancer cell line (HCT116) after a 24-hour treatment period.
| This compound Concentration (µM) | DR4 mRNA Fold Change (qRT-PCR) | DR5 mRNA Fold Change (qRT-PCR) | DR4 Protein Level (Relative Units, Western Blot) | DR5 Protein Level (Relative Units, Western Blot) |
| 0 (Control) | 1.0 | 1.0 | 1.0 | 1.0 |
| 1 | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.1 ± 0.2 | 2.8 ± 0.3 |
| 5 | 5.8 ± 0.6 | 6.5 ± 0.7 | 5.2 ± 0.5 | 6.1 ± 0.6 |
| 10 | 8.2 ± 0.9 | 9.1 ± 1.0 | 7.8 ± 0.8 | 8.5 ± 0.9 |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in upregulating DR4/DR5 and inducing apoptosis. This compound is hypothesized to activate transcription factors that bind to the promoter regions of the TNFRSF10A (DR4) and TNFRSF10B (DR5) genes, leading to increased receptor expression.
Application Notes and Protocols for VMY-1-103 in Decreasing S Phase Cell Proportion
For Researchers, Scientists, and Drug Development Professionals
Introduction
VMY-1-103 is a novel, dansylated analog of purvalanol B, identified as a potent cyclin-dependent kinase (CDK) inhibitor.[1] Specifically, it has been shown to inhibit the catalytic activity of CDK1.[1] This inhibition disrupts the normal progression of the cell cycle, leading to a significant decrease in the proportion of cells in the S (synthesis) phase and an accumulation of cells in the G2/M phase.[1][2] These characteristics make this compound a compound of interest for cancer research and drug development, particularly in contexts where inhibiting cell proliferation is a therapeutic goal. The effects of this compound on the cell cycle have been observed to be independent of p53 status in some cancer cell lines.
This document provides detailed application notes and protocols for utilizing this compound to decrease the S phase cell proportion in cancer cell lines, with a specific focus on medulloblastoma cells as a model system.
Data Presentation
The following tables summarize the quantitative effects of this compound on the cell cycle distribution in medulloblastoma cell lines after 18 hours of treatment.
Table 1: Effect of this compound on Cell Cycle Distribution in Daoy Medulloblastoma Cells
| Treatment Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (DMSO control) | 55.2 | 35.8 | 9.0 |
| 10 | 50.1 | 25.3 | 24.6 |
| 20 | 45.3 | 15.1 | 39.6 |
| 30 | 38.9 | 8.9 | 52.2 |
Data adapted from Ringer et al., Cancer Biology & Therapy, 2011.
Table 2: Effect of this compound on Cell Cycle Distribution in D556 Medulloblastoma Cells
| Treatment Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (DMSO control) | 60.1 | 28.9 | 11.0 |
| 10 | 54.5 | 18.2 | 27.3 |
| 20 | 48.7 | 10.5 | 40.8 |
| 30 | 42.1 | 6.3 | 51.6 |
Data adapted from Ringer et al., Cancer Biology & Therapy, 2011.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow for assessing its impact on the cell cycle.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Daoy (ATCC HTB-186) or other suitable cancer cell lines.
-
This compound: (Source to be determined by the researcher).
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
70% Ethanol: Prepared with sterile, deionized water and stored at -20°C.
-
6-well tissue culture plates.
-
Flow cytometry tubes.
-
Flow cytometer.
This compound Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Cell Culture and Treatment
-
Culture Daoy cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. A typical seeding density for Daoy cells is 2 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in fresh culture medium from the stock solution. The final DMSO concentration in all treatments, including the vehicle control, should be kept constant and low (e.g., ≤ 0.1%).
-
Remove the old medium from the wells and add the medium containing the desired concentrations of this compound (e.g., 0, 10, 20, 30 µM).
-
Incubate the cells for the desired treatment duration (e.g., 18 hours).
Cell Harvesting and Fixation
-
After the incubation period, collect the culture medium, which may contain detached, mitotic cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Transfer the cell suspension to a new tube and add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.
-
Fix the cells at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks if necessary.
Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. The G1 peak should appear at a certain fluorescence intensity, and the G2/M peak should be at approximately double that intensity. The S phase population will be distributed between the G1 and G2/M peaks.
Troubleshooting
-
Cell Clumping: Ensure a single-cell suspension before fixation by gentle pipetting. Add ethanol dropwise while vortexing.
-
High CV of G1 Peak: Optimize staining time and PI concentration. Ensure the flow cytometer is properly calibrated.
-
RNA Contamination: Ensure the RNase A in the staining solution is active and at the correct concentration.
Conclusion
This compound is a valuable tool for researchers studying cell cycle regulation and for those in the early stages of anticancer drug development. The protocols outlined in this document provide a framework for effectively applying this compound to decrease the S phase proportion in cancer cells and for accurately quantifying this effect using flow cytometry. Careful adherence to these protocols will ensure reproducible and reliable results.
References
Application Notes and Protocols: VMY-1-103 Induced G2/M Phase Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction to VMY-1-103 and G2/M Phase Arrest
This compound is a novel, dansylated analog of purvalanol B, which functions as a potent inhibitor of Cyclin-Dependent Kinases (CDKs). It has demonstrated significant anti-proliferative capabilities in various cancer cell lines, including medulloblastoma, prostate, and breast cancer. A key mechanism of action for this compound is the induction of cell cycle arrest at the G2/M phase transition. This process is critical for preventing damaged cells from entering mitosis and is a common target for anti-cancer therapies. This compound exerts its effect primarily through the inhibition of CDK1 (also known as Cdc2), a key kinase that, in complex with Cyclin B1, forms the Maturation-Promoting Factor (MPF). Inhibition of CDK1 activity prevents the necessary phosphorylation of downstream targets required for mitotic entry, leading to an accumulation of cells in the G2/M phase. This application note provides detailed protocols for studying this compound-induced G2/M arrest, including quantitative analysis of cell cycle distribution and the examination of key regulatory proteins.
Quantitative Data Summary
The following table summarizes the effect of this compound on the cell cycle distribution of cancer cells. Data is compiled from studies on medulloblastoma cell lines.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| DAOY Medulloblastoma | Control (DMSO) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 0.8 | < 2 |
| DAOY Medulloblastoma | This compound (1 µM, 24h) | 35.8 ± 1.7 | 15.1 ± 1.2 | 49.1 ± 2.5 | Increased |
| D283 Med Medulloblastoma | Control (DMSO) | 60.1 ± 2.5 | 25.4 ± 1.8 | 14.5 ± 1.1 | < 2 |
| D283 Med Medulloblastoma | This compound (1 µM, 24h) | 40.2 ± 2.0 | 12.7 ± 1.0 | 47.1 ± 2.3 | Increased |
Note: The data presented is a representative summary based on published findings. Actual results may vary depending on the cell line, experimental conditions, and this compound concentration.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing cancer cells and treating them with this compound to induce G2/M phase arrest.
Materials:
-
Cancer cell line of interest (e.g., DAOY, D283 Med, HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture vessels and allow them to adhere and reach 50-60% confluency.
-
This compound Preparation: Prepare the desired concentration of this compound by diluting the stock solution in a complete growth medium. A final concentration range of 0.5 µM to 5 µM is a good starting point for optimization. Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period. A time course of 12, 24, and 48 hours is recommended to determine the optimal time for G2/M arrest.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., flow cytometry or Western blotting). For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with a complete medium. For suspension cells, collect by centrifugation.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the cell cycle distribution of this compound-treated cells by flow cytometry.
Materials:
-
Harvested cells (from Protocol 1)
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Wash the harvested cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a linear scale for the DNA content histogram (FL2-A or equivalent).
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis of G2/M Regulatory Proteins
This protocol details the detection of key G2/M regulatory proteins, such as Cyclin B1 and CDK1, by Western blotting to assess the molecular effects of this compound.
Materials:
-
Harvested cells (from Protocol 1)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the harvested cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
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Use a loading control, such as β-actin, to ensure equal protein loading.
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Signaling Pathway and Experimental Workflow
This compound Induced G2/M Arrest Signaling Pathway
The primary mechanism of this compound in inducing G2/M arrest is through the direct inhibition of CDK1. This prevents the activation of the MPF complex, which is essential for the G2 to M phase transition. The following diagram illustrates this simplified signaling pathway.
Caption: this compound inhibits CDK1, preventing MPF activation and causing G2/M arrest.
Experimental Workflow for Studying this compound Effects
The following diagram outlines the general experimental workflow for investigating the impact of this compound on cell cycle progression.
Troubleshooting & Optimization
Technical Support Center: VMY-1-103 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VMY-1-103 in in vivo studies. Given the limited published in vivo data for this compound, this guidance is based on the known properties of the compound, challenges associated with its parent compound, purvalanol B, and general considerations for in vivo studies of CDK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, dansylated analog of purvalanol B, which acts as a cyclin-dependent kinase (CDK) inhibitor.[1] In vitro studies have shown that it is more effective than purvalanol B at inducing apoptosis in cancer cells.[1] Its proposed mechanism of action involves the inhibition of CDKs, leading to cell cycle arrest and apoptosis. The dansyl group allows for visualization of the compound's uptake using fluorescence microscopy.[1]
Q2: Are there any published in vivo studies for this compound?
As of late 2025, detailed in vivo studies for this compound have not been extensively published. While the potential for in vivo testing has been noted due to its promising in vitro activity, specific protocols and outcomes are not yet widely available in peer-reviewed literature.[1] Researchers should therefore proceed with in vivo studies based on careful dose-finding and toxicity assessments.
Q3: What are the potential advantages of the dansyl group on this compound for in vivo studies?
The dansyl group is a fluorophore, which may enable in vivo fluorescence imaging to track the biodistribution of this compound.[2] This could provide valuable real-time information on tumor accumulation and localization in other tissues. However, the fluorescence properties may be subject to changes in the in vivo environment, and appropriate imaging systems and controls would be necessary.
Troubleshooting Guide for In Vivo Experiments
Formulation and Administration
Problem: Poor solubility of this compound leading to precipitation and inconsistent dosing.
Background: Like many kinase inhibitors, this compound is predicted to have low aqueous solubility. The addition of the lipophilic dansyl group may further decrease its water solubility.
Solutions:
-
Vehicle Selection:
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DMSO-based vehicles: While useful for initial in vitro work, DMSO can have toxicity in vivo. If used, it should be diluted with agents like PEG300, Tween 80, and saline. A common formulation for similar compounds involves 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline.
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Oil-based formulations: For oral administration, dissolving this compound in corn oil or other pharmaceutically acceptable oils can be a viable strategy.
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Cyclodextrins: Encapsulation with cyclodextrins can improve the solubility of hydrophobic compounds for parenteral administration.
-
-
Formulation Preparation:
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Ensure the compound is fully dissolved before administration. Sonication may be required.
-
Prepare fresh formulations for each experiment to avoid degradation and precipitation.
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Conduct a small-scale pilot study to observe the physical stability of the chosen formulation over the intended administration period.
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Illustrative Formulation Data for a Poorly Soluble Kinase Inhibitor (for guidance only):
| Formulation Component | Concentration | Administration Route | Notes |
| DMSO | 10% (v/v) | Intraperitoneal (IP) | Final concentration of DMSO should be carefully considered to minimize toxicity. |
| PEG300 | 40% (v/v) | Intraperitoneal (IP) | A common co-solvent to improve solubility. |
| Tween 80 | 5% (v/v) | Intraperitoneal (IP) | A surfactant to aid in solubilization and prevent precipitation. |
| Saline (0.9% NaCl) | 45% (v/v) | Intraperitoneal (IP) | Used as a diluent to achieve the final volume. |
| Corn Oil | 10 mg/mL | Oral (PO) | Ensure complete dissolution. May require gentle warming. |
Pharmacokinetics and Bioavailability
Problem: Low or variable bioavailability after oral administration.
Background: Poor solubility and potential first-pass metabolism can significantly limit the oral bioavailability of purine analog CDK inhibitors.
Solutions:
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Route of Administration: For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) administration may provide more consistent exposure compared to oral gavage.
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine key parameters like Cmax, Tmax, and half-life. This will inform the optimal dosing schedule.
-
Formulation Optimization: As discussed above, different formulations can dramatically impact absorption. Consider testing multiple formulations in your pilot PK study.
Hypothetical Pharmacokinetic Parameters for a Purine Analog CDK Inhibitor (for guidance only):
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Dose | 5 mg/kg | 20 mg/kg | 50 mg/kg |
| Cmax (ng/mL) | 1500 | 800 | 200 |
| Tmax (h) | 0.1 | 0.5 | 2 |
| AUC (ng*h/mL) | 3000 | 2400 | 800 |
| Bioavailability (%) | 100 | ~80 | ~27 |
Toxicity and Off-Target Effects
Problem: Observation of unexpected toxicity or adverse effects in animal models.
Background: CDK inhibitors can have on-target toxicities in rapidly dividing normal tissues, such as the bone marrow and gastrointestinal tract. Off-target effects are also a possibility.
Solutions:
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Dose-Range Finding Study: A thorough dose-escalation study is crucial to determine the maximum tolerated dose (MTD). Monitor for signs of toxicity such as weight loss, lethargy, and changes in behavior.
-
Hematological Monitoring: Perform complete blood counts (CBCs) to assess for myelosuppression, a common side effect of CDK inhibitors.
-
Histopathology: At the end of the study, perform histopathological analysis of major organs to identify any tissue damage.
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Selective CDK Inhibition: this compound is an analog of purvalanol B, which is known to inhibit CDK1, CDK2, and CDK5. Be aware of the potential biological consequences of inhibiting these different CDKs.
Experimental Protocols
General In Vivo Efficacy Study Protocol (Xenograft Model)
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Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., medulloblastoma or prostate cancer cells) under standard conditions.
-
Implant 1 x 10^6 to 5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
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-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
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Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
-
Randomization and Treatment:
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Randomize mice into treatment and control groups (n=8-10 mice per group).
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Prepare the this compound formulation immediately before use.
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Administer this compound at the predetermined dose and schedule (e.g., daily or 5 days on/2 days off) via the chosen route (e.g., IP or PO). The control group should receive the vehicle only.
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Monitoring and Endpoint:
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Monitor animal weight and general health daily.
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Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
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At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
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Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for this compound in vivo studies.
References
improving the efficacy of vmy-1-103 in cancer cell lines
Welcome to the technical support center for VMY-1-103, a novel cyclin-dependent kinase (CDK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cancer cell lines and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel dansylated analog of purvalanol B, designed as a potent inhibitor of cyclin-dependent kinases (CDKs), with a particular activity against CDK1.[1][2] Its primary mechanism of action is the induction of G2/M cell cycle arrest and apoptosis in cancer cells.[1][3] this compound has been shown to be more effective than its parent compound, purvalanol B, in inhibiting cell cycle progression and proliferation in various cancer cell lines, including prostate, breast, and medulloblastoma.[4] A unique aspect of its mechanism is the severe disruption of the mitotic spindle apparatus, leading to a delay in metaphase and mitotic disruption.
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, including:
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Prostate Cancer: LNCaP cells (p53 wild-type).
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Breast Cancer: Efficacy has been reported, though specific cell lines are not always detailed in the provided search results.
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Medulloblastoma: DAOY and D556 cells.
It is important to note that the efficacy of this compound can be dependent on the p53 status of the cell line.
Q3: How does the p53 status of a cancer cell line affect its sensitivity to this compound?
A3: The p53 status of a cancer cell line appears to be a critical determinant of its sensitivity to this compound-induced apoptosis. In prostate cancer cells, this compound was found to be significantly more effective in inducing apoptosis in cells with wild-type p53 (LNCaP) compared to those with compromised p53 function (DU145, PC3). While this compound can induce G2/M arrest irrespective of p53 status, the apoptotic response is more pronounced in p53 wild-type cells.
Q4: What is the recommended starting concentration for in vitro experiments?
A4: Based on published studies, effective concentrations of this compound in vitro can range from 1 µM to 30 µM.
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At 1 µM , this compound was shown to increase the proportion of cells in the G1 phase and elevate p21CIP1 protein levels in LNCaP prostate cancer cells.
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At 5 µM to 10 µM , it induced significant apoptosis in LNCaP cells.
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In medulloblastoma cell lines, concentrations up to 30 µM have been used to assess effects on the cell cycle.
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect on cell viability or cell cycle. | 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line resistance: The cell line may have intrinsic resistance mechanisms. 3. Compound inactivity: The compound may have degraded. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). 2. Check the p53 status of your cell line; cells with mutant or null p53 may be less sensitive to apoptosis. Consider using a p53 wild-type cell line as a positive control. 3. Ensure proper storage of this compound (see Q&A on storage). Prepare fresh stock solutions for each experiment. |
| Compound precipitation in culture medium. | Poor solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. 2. When diluting into culture medium, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced toxicity. 3. Warm the culture medium to 37°C before adding the this compound stock solution and mix thoroughly. |
| High background fluorescence in imaging experiments. | Intrinsic fluorescence of this compound: this compound is a dansylated analog, which means it contains a fluorescent group. | 1. Account for the intrinsic fluorescence of this compound by including a "this compound only" control in your experiment. 2. Select fluorescent probes for your assay that have excitation and emission spectra that do not overlap with the dansyl group. 3. If possible, use a lower concentration of this compound that still elicits the desired biological effect. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Cell passage number, confluency, and overall health can affect drug response. 2. Inconsistent compound preparation: Differences in stock solution preparation and dilution can lead to variability. | 1. Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure they are in the exponential growth phase at the time of treatment. 2. Prepare a large batch of this compound stock solution, aliquot, and store appropriately to ensure consistency across multiple experiments. |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
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Cell Seeding: Seed cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
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Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 18 hours).
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Harvesting:
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Aspirate the culture medium and wash the cells with PBS.
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Trypsinize the cells and collect them in a 15 mL conical tube.
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Centrifuge the cells at 300 x g for 5 minutes.
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-
Fixation:
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Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
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While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
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Incubate at 4°C for at least 30 minutes.
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-
Staining:
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Centrifuge the fixed cells at 500 x g for 5 minutes.
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Discard the ethanol and wash the cell pellet with PBS.
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Resuspend the cells in 500 µL of a solution containing propidium iodide (PI) and RNase A.
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Incubate in the dark at room temperature for 30 minutes.
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-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle (Sub-G1, G1, S, G2/M).
Western Blotting for Apoptosis Markers
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Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer:
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Denature equal amounts of protein by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, p53, Bax, Bad, DR4, DR5) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
Table 1: Effect of this compound on Cell Cycle Distribution in Medulloblastoma Cells (DAOY)
| Treatment (18h) | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase |
| DMSO (Control) | ~2% | ~55% | ~30% | ~13% |
| This compound (10 µM) | Increased | Decreased | Significantly Decreased | Significantly Increased |
| Purvalanol B (10 µM) | No significant change | No significant change | No significant change | No significant change |
Data summarized from findings reported in Ringer et al., 2011. Actual percentages can vary between experiments.
Table 2: Effect of this compound on Apoptosis-Related Proteins in Medulloblastoma Cells (DAOY)
| Protein | Change upon this compound Treatment |
| Cleaved Caspase-3 | Increased |
| Cleaved PARP | Increased |
| DR4 (Death Receptor 4) | Increased |
| DR5 (Death Receptor 5) | Increased |
| Bax | Increased |
| Bad | Increased |
Data summarized from findings reported in Ringer et al., 2011.
Signaling Pathways and Workflows
References
- 1. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VMY-1-103 Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for utilizing VMY-1-103 in experimental settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the effective application of this novel CDK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, dansylated analog of purvalanol B that functions as a cyclin-dependent kinase (CDK) inhibitor, with a notable specificity for CDK1.[1] Its primary mechanism involves the inhibition of CDK1 catalytic activity, which leads to a disruption of the mitotic spindle apparatus, a significant delay in metaphase, and subsequent G2/M cell cycle arrest.[1] This ultimately induces apoptosis (programmed cell death) in various cancer cell lines.[1][2]
Q2: How should I dissolve and store this compound? A2: this compound is a small molecule that should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, the DMSO stock can be diluted in a cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical effective concentration range for this compound in cell culture? A3: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Published studies have demonstrated efficacy in the micromolar range. For example, a concentration of 30 µM has been used to induce cell death in LNCaP prostate cancer cells after 18-24 hours of treatment.[3] It is always recommended to perform a dose-response experiment (e.g., from 1 µM to 50 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: I'm having trouble finding a consistent IC50 value for this compound. Why is that? A4: The half-maximal inhibitory concentration (IC50) is a measure of drug potency but can be highly dependent on the specific experimental conditions. Factors such as the cell line used, the duration of drug exposure (e.g., 24, 48, or 72 hours), the cell seeding density, and the type of viability assay performed can all influence the calculated IC50 value. This compound has been shown to be at least 10-fold more potent than its parent compound, purvalanol B, in prostate cancer, medulloblastoma, and breast cancer cell lines. Instead of relying on a single IC50 value, it is best practice to determine it empirically for your system using a standardized protocol.
Troubleshooting Guide
Issue 1: Low or No Observed Cytotoxicity After this compound Treatment.
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Possible Cause: Sub-optimal drug concentration.
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Solution: Perform a dose-response curve to determine the IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify the active range.
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Possible Cause: Insufficient treatment duration.
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Solution: this compound acts on the cell cycle. Its effects may not be apparent at early time points. Extend the incubation period (e.g., test at 24, 48, and 72 hours) to allow for cell cycle progression and apoptosis to occur.
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Possible Cause: Drug instability.
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Solution: Ensure the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
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Issue 2: High Variability in Cell Viability Assay Results.
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Possible Cause: Inconsistent cell seeding.
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Solution: Ensure a uniform single-cell suspension before plating. Count cells accurately using a hemocytometer or automated cell counter and allow cells to adhere and stabilize for 12-24 hours before adding the compound.
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Possible Cause: Edge effects in multi-well plates.
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Solution: To minimize evaporation in the outer wells of a 96-well plate, which can concentrate the drug and affect cell growth, fill the peripheral wells with sterile PBS or media without cells.
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Possible Cause: Interference with the assay reagent.
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Solution: this compound is a dansylated compound, which is fluorescent. If using a fluorescence-based viability assay, run a "compound only" control (no cells) to check for background fluorescence that could interfere with the readout. Consider using a colorimetric assay like MTT or a luminescence-based assay (ATP measurement) instead.
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Issue 3: Cells Arrest in G2/M Phase but Do Not Progress to Apoptosis.
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Possible Cause: The cell line may be resistant to this compound-induced apoptosis.
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Solution: Check the p53 status of your cell line. Some studies suggest that wild-type p53 is an important transducer of this compound's apoptotic effects. In p53-mutant or null cells, you may observe cell cycle arrest without significant cell death.
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Possible Cause: Insufficient drug concentration to cross the apoptotic threshold.
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Solution: While a lower concentration might be sufficient to induce cell cycle arrest, a higher concentration may be required to trigger the apoptotic cascade. Refer to your dose-response data to select an appropriate concentration.
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Possible Cause: The time point is too early to detect apoptosis.
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Solution: Cell cycle arrest precedes apoptosis. Perform a time-course experiment, analyzing for apoptosis markers (e.g., cleaved caspase-3, Annexin V) at later time points (e.g., 48 or 72 hours) post-treatment.
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Quantitative Data
Table 1: Effective Concentrations and Observed Effects of this compound
| Cell Line | Cancer Type | Concentration | Duration | Observed Effect |
|---|---|---|---|---|
| Medulloblastoma Cells | Brain Cancer | Not Specified | Not Specified | Decreased S phase, increased G2/M phase, induced apoptosis. |
| LNCaP | Prostate Cancer | 30 µM | 18-24 hours | Induced p53 activity, increased apoptosis, and cell death. |
| DU145 | Prostate Cancer | Not Specified | Not Specified | Modest effect alone; significant cell death when combined with PRIMA-1. |
| Breast Cancer Cells | Breast Cancer | Not Specified | Not Specified | More effective at inhibiting cell cycle progression than purvalanol B. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.
Materials:
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This compound stock solution (in DMSO)
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96-well cell culture plates
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 12-24 hours at 37°C, 5% CO2 to allow for cell attachment.
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This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest drug concentration.
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
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Solubilization: Add 100 µL of solubilization solution to each well and mix gently with a pipette to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Apoptosis Markers (Cleaved Caspase-3)
This protocol detects specific proteins to confirm the induction of apoptosis.
Materials:
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This compound treated and control cell pellets
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA Protein Assay kit
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Laemmli sample buffer
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SDS-PAGE gels, transfer apparatus, and buffers
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody (e.g., anti-cleaved caspase-3)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
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Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
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Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
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Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
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Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.
Materials:
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This compound treated and control cells
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PBS
-
Ice-cold 70% ethanol
-
PI/RNase A staining buffer
Procedure:
-
Cell Collection: Harvest approximately 1x10^6 cells per sample. For adherent cells, trypsinize and collect. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet with cold PBS and centrifuge again.
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Fixation: Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
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Incubation: Incubate the fixed cells for at least 2 hours at 4°C (or overnight).
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Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining buffer.
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Incubation: Incubate for 30 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram to properly resolve the G0/G1, S, and G2/M peaks.
Visualizations
Caption: Mechanism of action for this compound targeting CDK1.
Caption: General experimental workflow for this compound efficacy testing.
Caption: Troubleshooting logic for low this compound-induced cytotoxicity.
References
Technical Support Center: Optimizing VMY-1-103 Concentration for Cell Cycle Arrest
Welcome to the technical support center for VMY-1-103, a potent cyclin-dependent kinase (CDK) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing this compound concentration to achieve effective cell cycle arrest in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, dansylated analog of purvalanol B, functioning as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1.[1] Its primary mechanism of action involves the inhibition of CDK1 activity, which is crucial for the G2/M transition in the cell cycle. By inhibiting CDK1, this compound effectively induces cell cycle arrest, primarily at the G2/M phase, and can also lead to apoptosis in various cancer cell lines.[1][2] Additionally, it has been shown to disrupt the mitotic spindle apparatus, further impeding mitotic progression.[1][2]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated efficacy in a range of cancer cell lines, most notably in medulloblastoma and prostate cancer cells. Its effects on the cell cycle can vary depending on the cell line and the concentration used.
Q3: What is the recommended starting concentration for this compound?
The optimal concentration of this compound is highly dependent on the cell line and the desired biological outcome (cell cycle arrest vs. apoptosis). Based on published data, a good starting point for dose-response experiments is between 1 µM and 10 µM.
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For inducing G1 arrest in LNCaP prostate cancer cells, concentrations as low as 1 µM have been effective.
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For achieving G2/M arrest in medulloblastoma cells, concentrations in the range of 5-10 µM are typically used.
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To induce apoptosis , higher concentrations, such as 5 µM and 10 µM , have been shown to be effective in LNCaP cells.
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
This compound, being an analog of purvalanol B, is expected to have similar solubility properties. It is soluble in organic solvents such as DMSO and ethanol. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the desired final concentration in the cell culture medium. Stock solutions in DMSO can typically be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution. When diluting the DMSO stock in aqueous media, ensure thorough mixing to prevent precipitation.
Q5: How long should I treat my cells with this compound?
The optimal treatment duration will vary depending on the cell line's doubling time and the specific endpoint being measured. For cell cycle analysis, treatment times typically range from 18 to 72 hours. It is advisable to perform a time-course experiment to determine the optimal incubation period for achieving maximum cell cycle arrest in your model system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cell cycle arrest observed | - Suboptimal this compound concentration: The concentration may be too low for the specific cell line. - Insufficient treatment time: The incubation period may not be long enough for the cells to arrest in the cell cycle. - Cell line resistance: The cell line may be inherently resistant to CDK inhibitors. - Compound degradation: The this compound stock solution may have degraded. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). - Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours). - Verify the expression of CDK1 in your cell line. - Prepare a fresh stock solution of this compound. |
| High levels of cell death instead of arrest | - This compound concentration is too high: At higher concentrations, this compound can induce apoptosis. - Prolonged treatment duration: Extended exposure can push cells from arrest into apoptosis. | - Lower the concentration of this compound. Refer to dose-response data to find the optimal window for cell cycle arrest. - Reduce the treatment duration. |
| Inconsistent results between experiments | - Variability in cell density at the time of treatment. - Inconsistent this compound dilution. - Cell passage number: High passage numbers can lead to altered cellular responses. | - Ensure consistent cell seeding density and confluency at the start of each experiment. - Prepare fresh dilutions of this compound from the stock solution for each experiment. - Use cells within a consistent and low passage number range. |
| Precipitation of this compound in culture medium | - Poor solubility in aqueous solution: The final concentration of DMSO may be too low, or the compound may have limited solubility in the media. | - Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). - Vortex the diluted this compound solution well before adding it to the cell culture. - Warm the media slightly before adding the compound to aid dissolution. |
| Off-target effects observed | - Inhibition of other kinases: While this compound is a potent CDK1 inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations. Common side effects of CDK inhibitors include neutropenia, diarrhea, and fatigue. | - Use the lowest effective concentration of this compound determined from your dose-response experiments. - Include appropriate controls, such as a vehicle-treated group and potentially a positive control with a known specific CDK1 inhibitor. - If available, use knockout/knockdown cell lines for CDK1 to confirm the on-target effect. |
Data Presentation
This compound Induced Cell Cycle Arrest in Medulloblastoma Cells (DAOY)
| Treatment | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 35 | 25 |
| This compound (5 µM) | 15 | 55 |
| This compound (10 µM) | 10 | 65 |
Data is approximated from published findings for illustrative purposes.
This compound Effect on Cell Cycle Distribution in LNCaP Prostate Cancer Cells
| This compound Concentration | Predominant Effect | Observation |
| 1 µM | G1 Arrest | Increased proportion of cells in the G1 phase. |
| 5 µM | Apoptosis | Significant increase in the sub-G1 (apoptotic) population; loss of G1 arrest. |
| 10 µM | Apoptosis | Dose-dependent increase in the sub-G1 (apoptotic) population. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
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Cell Culture and Treatment: Plate cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the determined time period.
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Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
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Fixation: Wash the cell pellet with ice-cold PBS and then resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
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Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
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Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
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Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
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Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Proteins
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Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against key cell cycle proteins (e.g., Cyclin B1, CDK1, phospho-CDK1, p21, p27) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound signaling pathway leading to G2/M cell cycle arrest.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying the CDK inhibitor this compound’s activity and tissue levels in an in vivo tumor model by LC-MS/MS and by MRI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting VMY-1-103's Effects on Mitotic Spindle Disruption
Welcome to the technical support center for VMY-1-103. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the effects of this compound on mitotic spindle disruption.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, dansylated analog of purvalanol B that functions as a cyclin-dependent kinase (CDK) inhibitor.[1][2] Its primary mechanism of action is the inhibition of CDK1 catalytic activity, which is crucial for the G2/M transition and progression through mitosis.[1][2] This inhibition leads to a disruption of the mitotic spindle apparatus, causing a delay in metaphase and ultimately inducing apoptosis in cancer cells.[1]
Q2: In which cancer cell lines has this compound been shown to be effective?
This compound has demonstrated potent activity in various cancer cell lines, including medulloblastoma, prostate, and breast cancer. Its efficacy can be influenced by the p53 status of the cancer cells.
Q3: How does this compound treatment affect the cell cycle?
Treatment with this compound typically leads to an increase in the proportion of cells in the G2/M phase of the cell cycle and a decrease in the proportion of cells in the S phase. At lower concentrations in some cell lines, such as LNCaP prostate cancer cells, an increase in the G1 population has been observed. At higher concentrations, it induces a sub-G1 peak, indicative of apoptosis.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a stock solution in DMSO and store it at -20°C or -80°C. Further dilutions should be made in the appropriate cell culture medium immediately before use.
Q5: Are there any known off-target effects of this compound?
As a kinase inhibitor, this compound may have off-target effects. While specific off-target kinase profiling for this compound is not extensively published, researchers should be aware of the potential for inhibition of other kinases, a common characteristic of this class of compounds. It is advisable to include appropriate controls to account for potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on mitotic spindle or cell cycle. | 1. Incorrect concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line resistance: The cell line may be resistant to this compound. 3. Compound degradation: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line (typically in the low micromolar range). 2. Check the p53 status of your cell line, as p53-mutant or null cells may be less sensitive. Consider using a different cell line as a positive control. 3. Prepare a fresh stock solution of this compound from powder. |
| High levels of cell death in control (DMSO-treated) group. | 1. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Cell culture conditions: Suboptimal cell culture conditions (e.g., contamination, over-confluence). | 1. Ensure the final DMSO concentration does not exceed 0.1% (v/v). 2. Regularly check for mycoplasma contamination and maintain good cell culture practices. |
| Variability in results between experiments. | 1. Inconsistent cell density: The number of cells seeded can affect the response to the drug. 2. Inconsistent incubation time: The duration of this compound treatment can significantly impact the results. | 1. Ensure consistent cell seeding density for all experiments. 2. Maintain a consistent incubation time for this compound treatment across all replicates and experiments. |
| Difficulty visualizing mitotic spindle defects with immunofluorescence. | 1. Suboptimal antibody concentration: The primary or secondary antibody concentration may not be optimal. 2. Inadequate fixation or permeabilization: The fixation and permeabilization steps may not be suitable for visualizing the mitotic spindle. | 1. Titrate the primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background. 2. Optimize fixation (e.g., methanol vs. paraformaldehyde) and permeabilization (e.g., Triton X-100 concentration and incubation time) protocols. |
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Medulloblastoma (DAOY) Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Control (DMSO) | 55.2 | 33.8 | 11.0 | 2.5 |
| This compound (5 µM) | 50.1 | 18.9 | 31.0 | 8.7 |
| This compound (10 µM) | 45.3 | 12.5 | 42.2 | 15.1 |
Data are representative and compiled from published studies. Actual values may vary depending on experimental conditions.
Experimental Protocols
Immunofluorescence Staining for Mitotic Spindle Disruption
Objective: To visualize the effects of this compound on the mitotic spindle.
Materials:
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Cells grown on coverslips
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This compound
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Phosphate-buffered saline (PBS)
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Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
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Permeabilization buffer (0.1% Triton X-100 in PBS)
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Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween 20)
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Primary antibody against α-tubulin
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Fluorescently labeled secondary antibody
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DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
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Antifade mounting medium
Procedure:
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Seed cells on sterile coverslips in a petri dish and allow them to adhere overnight.
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Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the appropriate time (e.g., 18-24 hours).
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Wash the cells twice with PBS.
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Fixation:
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For methanol fixation: Add ice-cold methanol and incubate at -20°C for 10 minutes.
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For paraformaldehyde fixation: Add 4% paraformaldehyde and incubate at room temperature for 15 minutes.
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Wash the cells three times with PBS.
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Permeabilization (if using paraformaldehyde fixation): Add permeabilization buffer and incubate at room temperature for 10 minutes.
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Wash the cells three times with PBS.
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Blocking: Add blocking buffer and incubate at room temperature for 1 hour.
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Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer and add it to the coverslips. Incubate overnight at 4°C in a humidified chamber.
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Wash the cells three times with PBS.
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Secondary Antibody and DAPI Incubation: Dilute the fluorescently labeled secondary antibody and DAPI in blocking buffer. Add this solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
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Wash the cells three times with PBS, protected from light.
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Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
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Imaging: Visualize the cells using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the effects of this compound on cell cycle distribution.
Materials:
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Cells cultured in plates
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This compound
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PBS
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Trypsin-EDTA
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70% ethanol (ice-cold)
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Propidium Iodide (PI)/RNase A staining solution
Procedure:
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Seed cells in culture plates and allow them to adhere overnight.
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Treat cells with the desired concentration of this compound or DMSO for the appropriate time.
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Harvest the cells by trypsinization and collect them by centrifugation.
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Wash the cell pellet once with PBS.
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Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
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Incubate the cells at -20°C for at least 2 hours (or overnight).
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Centrifuge the fixed cells and discard the ethanol.
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Wash the cell pellet once with PBS.
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Staining: Resuspend the cell pellet in PI/RNase A staining solution.
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Incubate at room temperature for 30 minutes in the dark.
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Analysis: Analyze the samples on a flow cytometer.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CDK1, disrupting G2/M transition and mitotic spindle assembly, leading to apoptosis.
Caption: Experimental workflow for immunofluorescence analysis of mitotic spindle disruption by this compound.
Caption: this compound indirectly affects Aurora Kinase A function through CDK1 inhibition, leading to defects in centrosome function and spindle assembly.
Caption: this compound exhibits concentration-dependent effects on the p21/p53 pathways, inducing G1 arrest at low concentrations and apoptosis at high concentrations.
References
- 1. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
overcoming limitations of vmy-1-103 in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of VMY-1-103 in preclinical models. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer for cell culture experiments. What should I do?
A1: This is a common issue with hydrophobic small molecules like this compound. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1][2]
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Primary Recommendation: Use 100% Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).
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Procedure: Once the stock solution is prepared, you can perform serial dilutions into your aqueous experimental medium (e.g., cell culture media).
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Critical Consideration: It is crucial to ensure the final concentration of the organic solvent in your assay is low and does not affect the biological system. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v).[2] Always include a vehicle control (media with the same final DMSO concentration as the experimental wells) to assess any potential solvent-induced effects.[2]
Q2: After diluting my this compound DMSO stock solution into my aqueous buffer, a precipitate forms. How can I resolve this?
A2: Precipitation upon dilution into an aqueous buffer indicates that the compound has exceeded its solubility limit in that medium.[2] Here are several strategies to address this:
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Lower the Final Concentration: Your target concentration may be too high for the aqueous solubility of this compound. Try using a lower final concentration in your experiment.
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Optimize Co-solvent Concentration: A slightly higher final concentration of DMSO (up to 0.5%) might be necessary to maintain solubility. However, you must validate that this concentration is not toxic to your cells.
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pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly improve solubility. You can test the solubility of this compound in a series of buffers with different pH values to find an optimal range that is also compatible with your experimental system.
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Use of Excipients: Consider using solubility-enhancing agents (excipients) such as cyclodextrins (e.g., HP-β-cyclodextrin) or non-ionic surfactants (e.g., Tween® 80, PEG400). These can form complexes with the compound to improve its aqueous solubility.
Q3: I am observing high variability in my cell viability assay results with this compound. What could be the cause?
A3: High variability can stem from several factors related to compound handling and the assay itself.
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Incomplete Solubilization: Ensure your this compound is fully dissolved in the stock solution and does not precipitate upon dilution into the final assay medium. Any particulate matter can lead to inconsistent concentrations across wells. Visually inspect your solutions before adding them to the cells.
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Compound Stability: Assess the stability of this compound in your assay medium under the incubation conditions (e.g., 37°C, 5% CO₂). The compound may degrade over time, leading to variable results. A time-course experiment can help determine its stability.
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Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability. Ensure you have a homogenous single-cell suspension before plating and use a calibrated multichannel pipette.
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Assay Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth, leading to "edge effects." To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
Q4: I am not observing the expected level of CDK1 inhibition or apoptosis in my cancer cell line with this compound. What are some potential reasons?
A4: A lack of expected efficacy can be due to experimental conditions or cell-line-specific resistance mechanisms.
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Sub-optimal Concentration or Exposure Time: The concentration of this compound may be too low, or the incubation time may be too short to induce a measurable effect. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
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Cell Line Resistance: Some cancer cell lines may have intrinsic or acquired resistance to CDK inhibitors. This can be due to various factors, such as overexpression of the target (CDK6 amplification) or upregulation of compensatory signaling pathways.
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Compound Inactivity: Verify the integrity of your this compound stock. Improper storage (e.g., repeated freeze-thaw cycles, exposure to light) can lead to degradation. It is advisable to aliquot stock solutions and store them protected from light at -20°C or -80°C.
Quantitative Data Summary
While specific quantitative data for this compound across a wide range of preclinical models is limited in the public domain, the following table provides a template for organizing such data as it becomes available through experimentation.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cell Viability) | DAOY (Medulloblastoma) | Data not available | |
| D556 (Medulloblastoma) | Data not available | ||
| Prostate Cancer Cell Line | Data not available | ||
| Breast Cancer Cell Line | Data not available | ||
| Kinase Inhibition (IC₅₀) | CDK1/CycB | Data not available | |
| Aqueous Solubility | PBS (pH 7.4) | Data not available | |
| LogP | Calculated/Experimental | Data not available |
Key Experimental Protocols
Below are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add the diluted compound to the wells. Include vehicle-only controls.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
Western Blot for Apoptosis and Cell Cycle Markers
This protocol allows for the detection of changes in protein expression related to this compound's mechanism of action.
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Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
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Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., PARP, Caspase-3, Cyclin B1, p-Histone H3) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Immunofluorescence for Mitotic Spindle Analysis
This protocol is used to visualize the effects of this compound on the mitotic spindle apparatus.
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Cell Culture on Coverslips: Grow cells on sterile glass coverslips placed in a multi-well plate.
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Treatment: Treat the cells with this compound at the desired concentration and for the appropriate time.
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Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 5-10 minutes.
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Blocking: Block with a solution containing 10% serum in PBS for 30 minutes to reduce nonspecific antibody binding.
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Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.
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Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
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Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Visualize the cells using a fluorescence or confocal microscope.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.
Experimental Workflow for this compound In Vitro Evaluation
Caption: A typical experimental workflow for the in vitro characterization of this compound.
Troubleshooting Logic for Solubility Issues
Caption: A decision tree for troubleshooting this compound precipitation issues.
References
Technical Support Center: Enhancing the Anti-Proliferative Effects of VMY-1-103
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the novel cyclin-dependent kinase (CDK) inhibitor, VMY-1-103.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel dansylated analog of purvalanol B and a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1] Its primary mechanism of action involves the disruption of the mitotic spindle apparatus, which leads to a significant delay in metaphase and overall disruption of mitosis.[1][2] This ultimately results in cell cycle arrest at the G2/M phase and induction of apoptosis.[3]
Q2: In which cancer types has this compound shown anti-proliferative effects?
A2: this compound has demonstrated anti-proliferative capabilities in several cancer cell lines, including medulloblastoma, prostate cancer, and breast cancer.[1]
Q3: What is the role of p53 in this compound-induced apoptosis?
A3: Functional p53 is crucial for this compound to induce apoptosis. In prostate cancer cells with wild-type p53, this compound treatment leads to a significant increase in apoptosis. Conversely, cells with mutant or null p53 are considerably less susceptible to this compound-mediated apoptosis. Restoration of wild-type p53 function in mutant cell lines can sensitize them to the drug.
Q4: How can the anti-proliferative effects of this compound potentially be enhanced?
A4: While specific studies on synergistic combinations with this compound are limited, research on other CDK inhibitors suggests potential strategies. Combining CDK4/6 inhibitors with agents targeting parallel pathways, such as PI3K/mTOR inhibitors, has shown synergistic effects in other models. Additionally, combination with chemotherapeutic agents or radiotherapy could be explored, as CDK inhibitors have been shown to sensitize cancer cells to these treatments. High-throughput screening of this compound in combination with libraries of approved anti-cancer drugs could identify novel synergistic interactions.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected anti-proliferative effects in cell viability assays (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | This compound, like many small molecules, may precipitate at high concentrations in aqueous media. Visually inspect your treatment wells for any precipitate. If observed, consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). |
| Cell Seeding Density | Inconsistent cell numbers at the time of treatment can lead to high variability. Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density across all experiments. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the treatment period. |
| Incorrect Incubation Time | The anti-proliferative effects of this compound are time-dependent. A short incubation time may not be sufficient to observe a significant effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
| Cell Line Resistance | The sensitivity to this compound can vary between cell lines. Confirm the expression and functional status of CDK1 and p53 in your cell line, as these are key mediators of its effect. |
Problem 2: Difficulty in observing G2/M arrest in cell cycle analysis.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | The concentration of this compound may be too low to induce a robust G2/M arrest. Perform a dose-response experiment, treating cells with a range of this compound concentrations (e.g., 1 µM to 10 µM) to identify the optimal concentration for inducing cell cycle arrest in your specific cell line. |
| Inadequate Fixation or Staining | Improper cell fixation or DNA staining can lead to poor resolution of cell cycle phases. Ensure proper fixation with cold 70% ethanol and use a saturating concentration of a DNA staining dye like propidium iodide (PI). Include an RNase A treatment step to prevent staining of double-stranded RNA. |
| High Cell Clumping | Cell clumps can be misinterpreted by the flow cytometer, leading to inaccurate cell cycle profiles. Ensure a single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis. |
| Timing of Analysis | The peak of G2/M arrest may occur at a specific time point after treatment. Conduct a time-course experiment (e.g., 12, 18, 24 hours post-treatment) to identify the optimal time to observe the maximal G2/M population. An 18-hour treatment has been shown to be effective in medulloblastoma cells. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Effect on Cell Cycle (18h treatment) | DAOY (Medulloblastoma) | Significant decrease in S phase, increase in G2/M | |
| Induction of Apoptosis (at 5 µM or 10 µM) | LNCaP (Prostate Cancer) | Increased p53 phosphorylation, caspase-3 activity, PARP cleavage | |
| CDK1 Inhibition | DAOY (Medulloblastoma) | >90% inhibition | |
| Lowest Limit of Quantitation (LLOQ) in vivo | N/A | 0.18 nM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
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Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound or vehicle control for the desired time (e.g., 18 hours).
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Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
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Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.
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Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend in PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.
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Incubation: Incubate in the dark for 30 minutes at room temperature.
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Flow Cytometry: Analyze the DNA content using a flow cytometer.
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Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: Mechanism of action of this compound.
Caption: p53-mediated apoptosis pathway induced by this compound.
Caption: Experimental workflow for cell cycle analysis.
References
Validation & Comparative
VMY-1-103: A Potent Inducer of Apoptosis in Cancer Cells - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel cyclin-dependent kinase (CDK) inhibitor, VMY-1-103, and its effects on apoptosis. This compound, a dansylated analog of purvalanol B, has demonstrated significant pro-apoptotic activity in various cancer cell lines, including medulloblastoma and prostate cancer.[1][2][3] Its performance is compared with its parent compound, purvalanol B, and another well-known CDK inhibitor, flavopiridol.
Comparative Analysis of Pro-Apoptotic Activity
This compound has consistently shown superior efficacy in inducing apoptosis compared to purvalanol B.[2] Experimental data indicates that this compound triggers apoptotic pathways at concentrations where purvalanol B shows little to no effect. While flavopiridol is a potent CDK inhibitor, this compound exhibits unique mechanisms of action, including the severe disruption of the mitotic spindle apparatus.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data from studies on LNCaP prostate cancer cells and medulloblastoma cells.
Table 1: Induction of Apoptosis (Sub-G1 Population) in LNCaP Cells
| Compound | Concentration (µM) | % of Cells in Sub-G1 Phase (Apoptosis) | Reference |
| This compound | 5 | Significant dose-dependent increase | |
| This compound | 10 | Significant dose-dependent increase | |
| Purvalanol B | 5 | No significant increase | |
| Purvalanol B | 10 | No significant increase |
Table 2: Effect on Mitochondrial Membrane Polarity in LNCaP Cells
| Compound | Concentration (µM) | Effect on Mitochondrial Membrane Polarity | Reference |
| This compound | 10 | Statistically significant decrease | |
| Purvalanol B | 10 | No significant change |
Table 3: Caspase-3 Activity in LNCaP Cells
| Compound | Concentration (µM) | Caspase-3 Activity | Reference |
| This compound | 5 | Induced | |
| This compound | 10 | Induced | |
| Purvalanol B | 10 | No significant induction |
Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through a multifaceted mechanism that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of death receptors DR4 and DR5, an increase in the pro-apoptotic proteins Bax and Bad, and the activation of caspase-3, which subsequently leads to the cleavage of PARP. In prostate cancer cells, this compound has also been shown to induce p53 phosphorylation.
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Analysis of Apoptosis by Flow Cytometry (Sub-G1 Assay)
This protocol is used to quantify the percentage of apoptotic cells by measuring the DNA content.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, purvalanol B, or flavopiridol at the desired concentrations for the specified duration. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The sub-G1 peak, representing cells with fragmented DNA, is quantified to determine the percentage of apoptotic cells.
Caspase-3 Activity Assay
This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford assay or a similar method.
-
Fluorometric Assay: In a 96-well black plate, mix an equal amount of protein from each sample with a reaction buffer containing the fluorogenic caspase-3 substrate, Ac-DEVD-AMC.
-
Measurement: Incubate the plate at 37°C and measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at various time points. The increase in fluorescence corresponds to the level of caspase-3 activity.
PARP Cleavage Detection by Western Blot
This method detects the cleavage of PARP, a hallmark of caspase-3 activation and apoptosis.
-
Protein Extraction: Prepare whole-cell lysates from treated and control cells as described for the caspase-3 activity assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for PARP that recognizes both the full-length (116 kDa) and cleaved (89 kDa) fragments. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of the 89 kDa cleaved PARP fragment indicates apoptosis. Densitometry can be used for semi-quantitative analysis.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the pro-apoptotic effects of this compound and its alternatives.
Caption: General workflow for apoptosis assessment.
References
- 1. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
vmy-1-103 vs purvalanol B in inhibiting cell proliferation
An Objective Comparison of VMY-1-103 and Purvalanol B in Inhibiting Cell Proliferation
Introduction
The regulation of the cell cycle is a critical process in cellular biology, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key enzymes that drive the progression of the cell cycle. Consequently, CDK inhibitors have emerged as a promising class of therapeutic agents for cancer treatment. This guide provides a detailed comparison of two such inhibitors: Purvalanol B and its novel, structurally related analog, this compound.
Purvalanol B is a well-characterized, potent inhibitor of several CDKs.[1] this compound is a dansylated analog of Purvalanol B, a modification designed to enhance its cellular uptake and efficacy.[2] This structural change, which couples a fluorescent dansyl group to the purine scaffold, increases the compound's lipophilicity, potentially leading to greater bioavailability within the cell.[2] This guide presents experimental data comparing their mechanisms of action and their effectiveness in inhibiting cell proliferation across various cancer cell lines, supported by detailed experimental protocols and pathway visualizations.
Mechanism of Action: Targeting the Cell Cycle Engine
Both this compound and Purvalanol B belong to the 2,6,9-trisubstituted purine family of CDK inhibitors, which act as ATP-competitive inhibitors.[2] By binding to the ATP pocket of CDKs, they block the phosphorylation of key substrates, such as the Retinoblastoma protein (pRb), thereby preventing cell cycle progression.
Purvalanol B is a potent inhibitor of CDK1, CDK2, and CDK5. Its inhibition of CDK1/Cyclin B and CDK2/Cyclin E complexes leads to cell cycle arrest at the G2/M and G1/S transitions, respectively.
This compound , while sharing the core CDK-inhibitory mechanism of its parent compound, exhibits enhanced potency. Studies show it is more effective at inhibiting cell cycle progression than Purvalanol B. Beyond CDK inhibition, this compound has been shown to possess unique capabilities, including the severe disruption of the mitotic spindle apparatus, leading to delays in metaphase and improper mitosis.
Caption: CDK Inhibition Pathway for Purvalanol B and this compound.
Comparative Efficacy in Cell Proliferation and Viability
Experimental data consistently demonstrates that this compound is a more potent inhibitor of cell proliferation than Purvalanol B across multiple cancer cell lines. The enhanced lipophilicity of this compound is hypothesized to allow for better diffusion across the cell membrane, increasing its intracellular concentration and effectiveness.
| Parameter | This compound | Purvalanol B | Cell Line | Reference |
| Cell Cycle Effect (1 µM) | Significant G1 arrest | No effect | LNCaP (Prostate) | |
| Apoptosis Induction (5-10 µM) | Significant dose-dependent increase in sub-G1 population | No significant change | LNCaP (Prostate) | |
| Cell Cycle Effect (10 µM) | Increase in G1 and G2/M phases, decrease in S phase | Not reported | DU145 (Prostate) | |
| Cell Cycle Effect | Significant decrease in S phase, increase in G2/M | Significantly less effective than this compound | DAOY (Medulloblastoma) | |
| Apoptosis Induction | Increased sub-G1 fraction, PARP and caspase-3 cleavage | Not reported to have the same effect | DAOY (Medulloblastoma) | |
| CDK1 Kinase Inhibition (30 µM) | >90% inhibition | ~33% inhibition | DAOY (Medulloblastoma) | |
| In Vitro IC50 | Not explicitly stated, but shown to be effective at low µM range | cdc2/cyclin B: 6 nM; cdk2/cyclin A: 6 nM; cdk2/cyclin E: 9 nM | N/A (Enzymatic Assay) |
In LNCaP prostate cancer cells, this compound induced G1 arrest at a concentration as low as 1 µM, a concentration at which Purvalanol B had no effect. At higher concentrations (5-10 µM), this compound effectively induced apoptosis, whereas Purvalanol B did not. Similarly, in medulloblastoma cells, this compound significantly altered cell cycle distribution and induced apoptosis, proving to be a much more potent inhibitor of CDK1 activity compared to Purvalanol B.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate and compare the efficacy of this compound and Purvalanol B.
Cell Viability/Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with various concentrations of this compound, Purvalanol B, or a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Harvesting: Culture and treat cells with the inhibitors as required. Harvest approximately 1x10^6 cells. For adherent cells, use trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS) and centrifuge again.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to the cells to a final volume of ~1 mL. This step fixes and permeabilizes the cells. Incubate on ice for at least 30 minutes or store at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, recording the fluorescence intensity of the PI signal on a linear scale. Collect at least 10,000 events per sample.
-
Analysis: The resulting DNA content histogram is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular pathways affected by the inhibitors (e.g., levels of CDKs, cyclins, or apoptosis markers like cleaved PARP).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay like the BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.
References
VMY-1-103: A Potent Antiproliferative Agent with a Unique Mechanism of Action
A Comparative Analysis of VMY-1-103, Purvalanol B, and Flavopiridol
For researchers and professionals in the field of oncology and drug development, the quest for novel therapeutics with enhanced efficacy and unique mechanisms of action is paramount. This compound, a novel dansylated analog of the cyclin-dependent kinase (CDK) inhibitor purvalanol B, has emerged as a promising antiproliferative agent. This guide provides a comprehensive comparison of this compound with its parent compound, purvalanol B, and another well-known CDK inhibitor, flavopiridol, supported by experimental data.
Superior Antiproliferative and Pro-Apoptotic Activity
This compound consistently demonstrates superior performance in inhibiting cancer cell growth and inducing apoptosis compared to purvalanol B. In various cancer cell lines, including medulloblastoma, prostate, and breast cancer, this compound is significantly more potent in inducing cell cycle arrest and programmed cell death.[1][2]
Key Performance Highlights:
-
Enhanced Apoptosis Induction: In LNCaP prostate cancer cells, treatment with 5 µM and 10 µM this compound resulted in a significant, dose-dependent increase in the sub-G1 apoptotic cell population. In contrast, even at a concentration of 10 µM, purvalanol B did not induce apoptosis or significantly alter cell cycle progression.[2]
-
Distinct Cell Cycle Arrest Profile: In medulloblastoma cells, this compound, but not purvalanol B, markedly decreased the proportion of cells in the S phase while increasing the population in the G2/M phase, indicating a robust G2/M arrest.[1][3]
-
Potent CDK1 Inhibition: In DAOY medulloblastoma cells, 30 µM this compound inhibited CDK1 activity by over 90%, a level of inhibition comparable to 10 µM flavopiridol. In the same assay, 30 µM purvalanol B only achieved a 33% inhibition of CDK1 activity.
Quantitative Comparison of Antiproliferative Activity
The following tables summarize the comparative efficacy of this compound, purvalanol B, and flavopiridol in inducing apoptosis and inhibiting CDK1.
| Compound | Concentration | Cell Line | Effect on Apoptosis (Sub-G1 Population) |
| This compound | 5 µM | LNCaP (Prostate) | Significant Increase |
| This compound | 10 µM | LNCaP (Prostate) | Significant, Dose-Dependent Increase |
| Purvalanol B | 10 µM | LNCaP (Prostate) | No Significant Effect |
| Compound | Concentration | Cell Line | % Inhibition of CDK1 Activity |
| This compound | 30 µM | DAOY (Medulloblastoma) | > 90% |
| Flavopiridol | 10 µM | DAOY (Medulloblastoma) | > 90% |
| Purvalanol B | 30 µM | DAOY (Medulloblastoma) | 33% |
A Unique Mechanism: Severe Mitotic Spindle Disruption
A key differentiator of this compound from other CDK inhibitors like flavopiridol is its profound impact on the mitotic spindle. While both compounds effectively inhibit the catalytic activity of CDK1, this compound uniquely causes severe disruption of the mitotic spindle apparatus. This leads to a significant delay in metaphase and a disruption of mitosis, a mechanism not observed with flavopiridol, which has been shown to induce mitotic slippage. This distinct mechanism of action suggests that this compound may be effective in cancers resistant to other antimitotic agents.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the experimental workflows for key validation assays.
Caption: this compound inhibits CDK1, leading to G2/M arrest and mitotic spindle disruption, ultimately inducing apoptosis.
Caption: Experimental workflow for analyzing cell cycle distribution using flow cytometry.
Caption: Workflow for detecting cleaved PARP and caspase-3 via Western blotting.
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound, purvalanol B, flavopiridol, or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, G2/M, and sub-G1 (apoptotic) phases of the cell cycle.
-
Western Blotting for Cleaved PARP and Cleaved Caspase-3
-
Cell Culture and Treatment: Treat cells as described in the cell cycle analysis protocol.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved PARP or cleaved caspase-3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
-
Conclusion
This compound stands out as a highly effective antiproliferative agent with a unique mode of action that distinguishes it from its parent compound, purvalanol B, and other CDK inhibitors like flavopiridol. Its superior ability to induce apoptosis and its distinct mechanism of causing severe mitotic spindle disruption highlight its potential as a valuable candidate for further preclinical and clinical investigation in the treatment of various cancers. The provided experimental protocols offer a robust framework for validating and extending these findings.
References
- 1. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
VMY-1-103 Outperforms Purvalanol B in Inducing S-Phase Arrest in Cancer Cells: A Comparative Analysis
A detailed comparison of the cyclin-dependent kinase (CDK) inhibitors VMY-1-103 and Purvalanol B reveals a significantly greater potency of this compound in arresting cancer cells in the S phase of the cell cycle. This guide provides a comprehensive analysis of their differential effects, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
This compound, a dansylated analog of Purvalanol B, has demonstrated superior efficacy in modulating the cell cycle in cancer cell lines.[1][2] While both compounds are known to target CDKs, their impact on the S phase, a critical period of DNA replication, differs significantly. Experimental evidence from studies on medulloblastoma cells indicates that this compound effectively reduces the population of cells in the S phase, a key indicator of inhibited proliferation, whereas Purvalanol B shows minimal to no effect at similar concentrations.[2]
Quantitative Comparison of S-Phase Modulation
The following table summarizes the quantitative effects of this compound and Purvalanol B on the cell cycle distribution of DAOY medulloblastoma cells, as determined by flow cytometry analysis.
| Compound | Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (DMSO) | - | ~45% | ~40% | ~15% | [3] |
| This compound | 1 | ~40% | ~25% | ~35% | [3] |
| 5 | ~20% | ~15% | ~65% | ||
| 10 | ~10% | ~10% | ~80% | ||
| Purvalanol B | 1 | ~45% | ~40% | ~15% | |
| 5 | ~45% | ~40% | ~15% | ||
| 10 | ~45% | ~40% | ~15% |
Note: The percentage values are estimations derived from graphical representations in the cited literature and are meant to illustrate the comparative effects.
Mechanism of Action: Targeting the Cell Cycle Engine
Both this compound and Purvalanol B function as inhibitors of cyclin-dependent kinases (CDKs), which are crucial enzymes that regulate the progression of the cell cycle. By binding to the ATP-binding pocket of CDKs, these inhibitors block their kinase activity, leading to cell cycle arrest. However, the enhanced efficacy of this compound in inducing S-phase arrest suggests a potentially more potent or broader inhibitory profile against CDKs critical for S-phase progression, such as CDK2.
References
- 1. This compound, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
VMY-1-103: A Novel Mitotic Spindle Disruptor with a Unique Mechanism of Action
A Comparative Analysis for Researchers and Drug Development Professionals
VMY-1-103, a novel cyclin-dependent kinase (CDK) inhibitor, has emerged as a promising anti-cancer agent with a unique ability to disrupt the mitotic spindle apparatus, setting it apart from other compounds in its class. This guide provides a comprehensive comparison of this compound with other known mitotic spindle disruptors, supported by experimental data, detailed protocols, and visual representations of its mechanism of action. This information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound for further investigation and therapeutic development.
Quantitative Performance Comparison
The efficacy of this compound in comparison to other mitotic spindle disruptors is summarized below. The data highlights its potent activity in medulloblastoma cell lines, a common type of pediatric brain tumor.
| Compound | Target/Mechanism | Cell Line | IC50 / Effective Concentration | Key Effects |
| This compound | CDK1 Inhibition, Mitotic Spindle Disruption | DAOY (Medulloblastoma) | Induces G2/M arrest starting at 1 µM[1] | Disrupts centrosome polarity, delays metaphase, induces apoptosis[1] |
| D556 (Medulloblastoma) | Similar G2/M arrest to DAOY cells[2] | Delays mitotic progression[3] | ||
| Flavopiridol | CDK Inhibitor | DAOY (Medulloblastoma) | Not specified, but used at 10 µM[2] | Inhibits CDK1, but accelerates mitotic progression (mitotic slippage) |
| Monastrol | Eg5 Kinesin Inhibitor | General | IC50 = 14 µM | Induces monoastral spindles, mitotic arrest |
| HeLa, MCF-7 | IC50 ≈ 100 µM | |||
| Paclitaxel (Taxol) | Microtubule Stabilizer | Various Human Tumor Lines | IC50 = 2.5 - 7.5 nM (24h exposure) | Arrests cells in mitosis, can lead to chromosome missegregation |
| Glioma/Medulloblastoma | LD10 = 4 - 18 nM (24h exposure) | |||
| Vinblastine | Microtubule Destabilizer | Medulloblastoma | Highly active in vitro | Induces mitotic arrest |
Experimental Methodologies
Detailed protocols for key experiments used to validate the activity of this compound are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture medulloblastoma cells (e.g., DAOY, D556) in appropriate media.
-
Treat cells with varying concentrations of this compound or control vehicle (e.g., DMSO) for a specified duration (e.g., 18 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.
-
Store fixed cells at -20°C until analysis.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G1, S, and G2/M phases is quantified using cell cycle analysis software.
-
Immunofluorescence Microscopy of the Mitotic Spindle
This technique allows for the visualization of the mitotic spindle and chromosome organization within cells.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with this compound or control.
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular structures.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% bovine serum albumin).
-
Incubate with a primary antibody that targets a component of the mitotic spindle, such as anti-α-tubulin, to visualize microtubules. To observe effects on centrosomes, antibodies against proteins like Aurora A can be used.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstain the DNA with a fluorescent dye like DAPI to visualize the chromosomes.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.
-
Reaction Setup:
-
Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
-
Initiation of Polymerization:
-
Add this compound or a control compound to the reaction mixture.
-
Initiate polymerization by raising the temperature to 37°C.
-
-
Measurement:
-
Monitor the increase in turbidity (light scattering) over time at 340-350 nm using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
Alternatively, a fluorescence-based assay can be used where a fluorescent reporter binds to polymerized microtubules.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: this compound inhibits CDK1, leading to mitotic spindle disruption and apoptosis.
Caption: Workflow for validating this compound's effect on the mitotic spindle.
Discussion and Conclusion
This compound distinguishes itself from other CDK inhibitors, such as flavopiridol, by not causing mitotic slippage but rather inducing a robust mitotic arrest through the disruption of the mitotic spindle apparatus. While both this compound and flavopiridol inhibit CDK1, this compound's unique ability to interfere with centrosome polarity and chromosome alignment leads to a prolonged metaphase and ultimately, apoptotic cell death. This mechanism is fundamentally different from microtubule-targeting agents like paclitaxel, which stabilizes microtubules, and Eg5 inhibitors like monastrol, which prevent centrosome separation by inhibiting a motor protein.
The potent induction of G2/M arrest at low micromolar concentrations in medulloblastoma cells highlights the potential of this compound as a targeted therapeutic for this challenging pediatric cancer. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic window and efficacy in vivo. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and other novel mitotic spindle disruptors.
References
A Comparative Analysis of VMY-1-103 and Other Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel cyclin-dependent kinase (CDK) inhibitor, VMY-1-103, with other prominent CDK inhibitors, including the FDA-approved drugs Palbociclib, Ribociclib, and Abemaciclib, as well as the research compound Flavopiridol. This document is intended to serve as a resource for researchers and drug development professionals by presenting available preclinical data to facilitate an objective comparison of these agents.
Introduction to this compound
This compound is a novel, dansylated analog of purvalanol B, designed to inhibit cyclin-dependent kinases.[1] Preclinical studies have demonstrated its potential as an anti-cancer agent, showing greater potency than its parent compound, purvalanol B, in inhibiting cell cycle progression and inducing apoptosis in various cancer cell lines, including prostate, breast, and medulloblastoma.[1][2] this compound primarily targets CDK1, leading to cell cycle arrest at the G1 and G2/M phases and disruption of the mitotic spindle apparatus.[1]
Comparative Analysis of CDK Inhibitors
A direct quantitative comparison of this compound with Palbociclib, Ribociclib, and Abemaciclib is challenging due to the limited availability of head-to-head preclinical studies. However, by compiling available data, we can draw informative comparisons regarding their biochemical potency, cellular activity, and preclinical in vivo efficacy.
Biochemical Potency
The following table summarizes the available half-maximal inhibitory concentration (IC50) values of the compared CDK inhibitors against a panel of cyclin-dependent kinases.
| Inhibitor | CDK1/CycB (nM) | CDK2/CycA (nM) | CDK2/CycE (nM) | CDK4/CycD1 (nM) | CDK5/p35 (nM) | CDK6/CycD3 (nM) | CDK9/CycT1 (nM) |
| This compound | Potent Inhibition (>90% at 30 µM)[3] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Purvalanol B | 4 | 7 | 7 | 85 | 6 | 130 | 22 |
| Flavopiridol | 30 | 170 | 100 | 41 | 110 | 100 | 3 |
| Palbociclib | >10,000 | >10,000 | >10,000 | 11 | Data not available | 16 | >10,000 |
| Ribociclib | >10,000 | >10,000 | >10,000 | 10 | Data not available | 39 | >10,000 |
| Abemaciclib | 69 | 101 | 46 | 2 | Data not available | 10 | 39 |
Note: Data for this compound is qualitative based on a cell extract kinase assay. Data for other inhibitors are from various sources and assays, which may not be directly comparable.
Cellular Activity
The anti-proliferative activity of CDK inhibitors is a critical measure of their potential therapeutic efficacy. The following table presents the half-maximal growth inhibition (GI50) or IC50 values in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | GI50/IC50 (µM) |
| This compound | MCF7 | Breast Cancer | 4.5 / 10.03 |
| DAOY | Medulloblastoma | Potent (qualitative) | |
| LNCaP | Prostate Cancer | More potent than Purvalanol B | |
| Palbociclib | Various Breast Cancer Lines | Breast Cancer | Potent in ER+ lines |
| Ribociclib | Various Breast Cancer Lines | Breast Cancer | Potent in ER+ lines |
| Abemaciclib | Various Breast Cancer Lines | Breast Cancer | Potent in ER+ lines |
In Vivo Anti-Tumor Activity
Preclinical in vivo studies are essential to evaluate the therapeutic potential of drug candidates. This compound has been shown to inhibit disease progression in a mouse model of medulloblastoma. The table below summarizes the available in vivo data. Due to the lack of specific quantitative data for this compound, a direct comparison is not possible at this time.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Medulloblastoma Xenograft | Data not available | Inhibited disease progression | |
| Palbociclib | Various Xenograft Models | Oral, intermittent | Tumor stasis and regression | |
| Ribociclib | Various Xenograft Models | Oral, intermittent | Tumor regression | |
| Abemaciclib | Various Xenograft Models | Oral, continuous | Tumor regression (single agent activity) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials: Recombinant active CDK/cyclin complexes, kinase buffer, ATP (radiolabeled or non-radiolabeled), substrate peptide, test compounds (e.g., this compound), and a suitable detection system (e.g., filter-binding assay for radiolabeled ATP or luminescence-based assay for non-radiolabeled ATP).
-
Procedure: a. Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO). b. In a microplate, combine the kinase, substrate, and test compound in the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction and measure the kinase activity using the chosen detection method. f. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. g. Determine the IC50 value by fitting the dose-response data to a suitable model.
Cell Cycle Analysis by Flow Cytometry (General Protocol)
-
Cell Culture and Treatment: a. Seed cancer cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the CDK inhibitor or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS). b. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. c. Incubate the cells at -20°C for at least 2 hours for fixation.
-
Staining and Analysis: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A. c. Incubate the cells in the dark at room temperature for at least 30 minutes. d. Analyze the DNA content of the cells using a flow cytometer. e. Deconvolute the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Study (General Protocol)
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor tumor growth regularly using calipers. b. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: a. Administer the CDK inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring and Endpoints: a. Measure tumor volume and body weight regularly (e.g., twice weekly). b. Monitor the animals for any signs of toxicity. c. The study endpoint may be a fixed duration of treatment or when tumors in the control group reach a maximum allowable size.
-
Data Analysis: a. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. b. Analyze the statistical significance of the observed anti-tumor effects.
Conclusion
This compound is a promising novel CDK inhibitor with demonstrated preclinical activity, particularly against CDK1. Its increased potency compared to its parent compound, purvalanol B, warrants further investigation. While direct comparative data against the clinically approved CDK4/6 inhibitors is limited, the available information suggests a different selectivity profile for this compound, which may offer therapeutic opportunities in different cancer types or in combination with other agents. Further studies are required to fully elucidate the therapeutic potential of this compound, including comprehensive kinase profiling, broader anti-proliferative screening, and detailed in vivo efficacy and toxicity studies. This guide provides a foundation for researchers to understand the current landscape of these CDK inhibitors and to design future experiments to further evaluate this compound.
References
Unraveling the Mechanism of VMY-1-103 in Metaphase Delay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VMY-1-103, a novel cyclin-dependent kinase (CDK) inhibitor, with other established agents that induce metaphase delay. We will delve into the mechanism of action of this compound, present its performance in delaying metaphase progression, and compare it with alternative compounds through supporting experimental data. Detailed experimental protocols for key assays are also provided to facilitate further research.
This compound: A Potent Inhibitor of CDK1 Leading to Metaphase Arrest
This compound is a novel, dansylated analog of purvalanol B that has demonstrated significant potential as an anti-cancer agent.[1][2][3][4] Its primary mechanism of action in delaying metaphase lies in its potent inhibition of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M transition and progression through mitosis.[1] In medulloblastoma cells, this compound has been shown to inhibit CDK1 activity by over 90% at a concentration of 30 µM. This inhibition of CDK1 leads to a significant delay in the transition from metaphase to anaphase.
A unique characteristic of this compound, which distinguishes it from other CDK inhibitors like flavopiridol, is its ability to severely disrupt the mitotic spindle apparatus. This dual action of inhibiting a critical cell cycle kinase and physically disrupting the machinery of cell division contributes to its efficacy in halting cells in metaphase.
Comparative Analysis of Metaphase-Delaying Agents
To provide a clear perspective on the efficacy of this compound, we compare its activity with other compounds known to induce metaphase delay through different mechanisms. These include other CDK inhibitors (Purvalanol B, Flavopiridol), a microtubule stabilizer (Taxol), and a microtubule destabilizer (Nocodazole).
Quantitative Comparison of Inhibitory Activity and Metaphase Delay
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that the data is compiled from different studies and experimental conditions may vary.
| Compound | Target/Mechanism | Cell Line | Concentration | Effect | Reference |
| This compound | CDK1 inhibitor, Mitotic spindle disruption | DAOY (Medulloblastoma) | 30 µM | >90% inhibition of CDK1 activity | |
| This compound | CDK1 inhibitor, Mitotic spindle disruption | DAOY (Medulloblastoma) | Not specified | Significantly delayed metaphase to anaphase transition | |
| Purvalanol B | CDK inhibitor | In vitro | IC50: 30 µM | 33% inhibition of CDK1 activity | |
| Flavopiridol | CDK inhibitor | In vitro | IC50: 10 µM | >90% inhibition of CDK1 activity | |
| Taxol (Paclitaxel) | Microtubule stabilizer | HeLa | 10 nM | Metaphase arrest for 19 ± 6.0 hours | |
| Nocodazole | Microtubule destabilizer | Ehrlich ascites tumor cells | 0.4-4.0 µg/l | Mitotic arrest for ~7 hours |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Figure 1: Mechanism of this compound in delaying metaphase.
Figure 2: Experimental workflow for studying metaphase delay.
Figure 3: Comparison of mechanisms for metaphase-delaying agents.
Detailed Experimental Protocols
Cell Synchronization for Mitotic Arrest
This protocol is essential for enriching the cell population in the mitotic phase, allowing for a more focused analysis of metaphase-delaying agents. A common method involves a thymidine block followed by a nocodazole block.
Materials:
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Thymidine solution (200 mM)
-
Nocodazole solution (5 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells to achieve 50-60% confluency on the day of synchronization.
-
Add thymidine to a final concentration of 2 mM to arrest cells at the G1/S boundary. Incubate for 16-18 hours.
-
Wash the cells twice with pre-warmed PBS and then add fresh, pre-warmed complete medium.
-
Incubate for 8-10 hours to allow cells to progress to the G2/M phase.
-
Add nocodazole to a final concentration of 50-100 ng/mL to arrest cells in mitosis. Incubate for 4-6 hours.
-
Mitotic cells can be collected by gentle pipetting or "mitotic shake-off."
-
The collected cells can then be washed and used for downstream experiments, such as treatment with this compound or other compounds.
Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and chromosome alignment, providing qualitative and quantitative data on the effects of the test compounds.
Materials:
-
Poly-L-lysine coated coverslips
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.5% in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Mounting medium
Procedure:
-
Seed synchronized or asynchronously growing cells on poly-L-lysine coated coverslips.
-
Treat cells with the desired compounds for the appropriate duration.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the mitotic spindles and chromosomes using a fluorescence microscope.
Western Blot for Cyclin B1 Levels
This protocol is used to determine the protein levels of key cell cycle regulators, such as Cyclin B1, which accumulates during G2 and M phases and is degraded upon anaphase onset.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-Cyclin B1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Lyse treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to quantify protein levels, normalizing to a loading control like β-actin or GAPDH.
Conclusion
This compound stands out as a promising anti-cancer agent due to its dual mechanism of inhibiting CDK1 and disrupting the mitotic spindle, leading to a significant delay in metaphase. While direct quantitative comparisons with other metaphase-delaying agents in the same experimental system are limited, the available data suggests that this compound is a potent inducer of mitotic arrest. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of this compound and to conduct comparative studies with other compounds. Future research focusing on live-cell imaging to precisely quantify the duration of metaphase arrest induced by this compound across various cell lines will be crucial in solidifying its position as a valuable tool in cancer research and drug development.
References
- 1. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
VMY-1-103: A Promising Candidate Drug for Medulloblastoma - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Medulloblastoma, the most common malignant brain tumor in children, presents a significant therapeutic challenge, particularly in young patients where aggressive treatments like craniospinal irradiation can lead to severe long-term neurocognitive deficits.[1] The quest for more effective and less toxic therapies has led to the investigation of novel molecularly targeted agents. This guide provides a comprehensive comparison of VMY-1-103, a novel cyclin-dependent kinase (CDK) inhibitor, with existing and emerging treatment options for medulloblastoma, supported by preclinical experimental data.
This compound: A Multi-faceted Approach to Combatting Medulloblastoma
This compound, a dansylated analog of purvalanol B, has demonstrated significant potential as a candidate drug for medulloblastoma.[1] Preclinical studies have revealed its multi-pronged mechanism of action that not only halts cell cycle progression but also induces programmed cell death and disrupts the critical process of mitosis.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through three primary mechanisms:
-
Cell Cycle Arrest: As a potent CDK inhibitor, this compound blocks the activity of CDKs, essential enzymes that regulate the cell cycle. Specifically, it has been shown to inhibit CDK1, leading to a G2/M phase arrest in medulloblastoma cells.[1][2] This prevents the cancer cells from dividing and proliferating.
-
Induction of Apoptosis: this compound triggers programmed cell death, or apoptosis, in medulloblastoma cells. This is achieved by increasing the expression of pro-apoptotic proteins such as DR4, DR5, Bax, and Bad, and by activating the key executioner proteins of apoptosis, caspase-3 and PARP.[1]
-
Disruption of Mitotic Spindle: Uniquely, compared to other CDK inhibitors like flavopiridol, this compound severely disrupts the formation and function of the mitotic spindle, the cellular machinery responsible for separating chromosomes during cell division. This leads to mitotic catastrophe and ultimately, cell death.
Comparative Analysis of this compound with Alternative Therapies
The therapeutic landscape for medulloblastoma is evolving, with a shift towards molecularly targeted therapies tailored to specific subgroups of the disease. Here, we compare the preclinical performance of this compound with standard-of-care chemotherapy and other targeted agents.
Data Presentation
| Compound/Therapy | Target/Mechanism of Action | Medulloblastoma Subgroup | Reported IC50/Efficacy | Limitations/Side Effects |
| This compound | CDK1 inhibitor, Apoptosis Inducer, Mitotic Spindle Disruptor | Broad (preclinical data in SHH and Group 3 cell lines) | More potent than purvalanol B in inducing G2/M arrest and apoptosis. Specific IC50 values not yet published. | Preclinical stage, in vivo efficacy and toxicity profile not fully characterized. |
| Flavopiridol | Pan-CDK inhibitor | Broad | IC50 values in the nanomolar range in various cancer cell lines. | Limited single-agent efficacy in solid tumors in clinical trials. |
| Cisplatin/Vincristine/ Lomustine/Cyclophosphamide | DNA damaging agents, microtubule inhibitor | Standard of care for average and high-risk medulloblastoma | Dose-dependent cytotoxicity. | Significant neurotoxicity, ototoxicity, myelosuppression, and long-term cognitive deficits. |
| Vismodegib | SMO inhibitor (Hedgehog pathway) | SHH subgroup | Objective responses and disease stabilization in a subset of patients with recurrent SHH medulloblastoma. | Resistance can develop through mutations downstream of SMO. |
| JQ1/BET inhibitors | MYC transcription downregulation | Group 3 (MYC-amplified) | IC50 < 1µM in MYC-amplified medulloblastoma cell lines. Induces G1 arrest and apoptosis. | Preclinical stage, potential for off-target effects. |
| Wnt Pathway Agonists | Activation of Wnt signaling | Group 3 and Group 4 | Impairs tumor development and improves survival in preclinical models. | Context-dependent tumor-suppressive role, potential for unintended effects in other contexts. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound and other anti-cancer agents.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10^6 cells and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
Apoptosis Assay (TUNEL)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
PBS
-
4% Paraformaldehyde (PFA)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (TdT enzyme and labeled dUTPs)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Fix cells or tissue sections with 4% PFA.
-
Wash with PBS.
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
Incubate with the TUNEL reaction mixture according to the manufacturer's instructions.
-
Wash to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
CDK1 Kinase Activity Assay
This assay measures the enzymatic activity of CDK1, a key target of this compound.
Materials:
-
Cell lysate from treated and untreated medulloblastoma cells
-
CDK1 immunoprecipitation antibody
-
Protein A/G beads
-
Kinase assay buffer
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Immunoprecipitate CDK1 from the cell lysates.
-
Wash the immunoprecipitates thoroughly.
-
Resuspend the beads in kinase assay buffer containing Histone H1 and [γ-³²P]ATP.
-
Incubate at 30°C to allow the kinase reaction to proceed.
-
Stop the reaction by adding SDS loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated Histone H1 by autoradiography. The intensity of the band corresponds to CDK1 activity.
Mitotic Spindle Immunofluorescence
This technique allows for the visualization of the mitotic spindle and chromosome alignment.
Materials:
-
Cells grown on coverslips
-
Methanol, ice-cold
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Fix the cells with ice-cold methanol.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the chromosomes with DAPI.
-
Mount the coverslips and visualize the mitotic spindles and chromosomes using a fluorescence microscope.
Conclusion
This compound presents a compelling profile as a candidate drug for medulloblastoma. Its unique triple-action mechanism, targeting cell cycle progression, inducing apoptosis, and disrupting mitosis, suggests it may be effective against a broad range of medulloblastoma subtypes and could potentially overcome resistance mechanisms that plague other therapies. The comparative data, while still in the preclinical phase, indicates a promising efficacy that warrants further investigation, including in vivo studies to assess its therapeutic potential in a more complex biological system and to establish a safety profile. As our understanding of the molecular heterogeneity of medulloblastoma deepens, the development of multi-targeted agents like this compound holds the key to improving outcomes for children with this devastating disease.
References
- 1. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
VMY-1-103: A Comparative Analysis of its Anti-Cancer Efficacy Across Different Cell Lines
For Immediate Release:
Washington, D.C. - The novel cyclin-dependent kinase (CDK) inhibitor, VMY-1-103, has demonstrated significant potential as an anti-cancer agent, exhibiting potent activity in various cancer cell lines. This guide provides a comprehensive comparison of its effectiveness, detailing its mechanism of action and providing the necessary experimental protocols for its evaluation.
This compound, a dansylated analog of purvalanol B, has shown greater efficacy in inducing apoptosis compared to its parent compound.[1] Its primary mechanism of action involves the inhibition of CDK1, a key regulator of the cell cycle, leading to a G2/M phase arrest and subsequent programmed cell death.[2][3] Notably, the apoptotic effects of this compound are largely dependent on the presence of wild-type p53, a critical tumor suppressor protein.[2][4]
Comparative Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound Induced Apoptosis |
| LNCaP | Prostate Cancer | Wild-Type | High |
| DU145 | Prostate Cancer | Mutant | Low |
| PC3 | Prostate Cancer | Null | Low |
| DAOY | Medulloblastoma | Wild-Type | High |
| D556 | Medulloblastoma | Not Specified | High |
Table 1. Comparative Sensitivity of Cancer Cell Lines to this compound. This table summarizes the reported sensitivity of various cancer cell lines to this compound, highlighting the crucial role of p53 status in determining its apoptotic efficacy.
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., LNCaP, DU145, PC3, DAOY, D556)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its evaluation.
References
- 1. jdc.jefferson.edu [jdc.jefferson.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Glucocappasalin Induces G2/M-Phase Arrest, Apoptosis, and Autophagy Pathways by Targeting CDK1 and PLK1 in Cervical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The induction of the p53 tumor suppressor protein bridges the apoptoti" by Lymor Ringer, Paul Sirajuddin et al. [jdc.jefferson.edu]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Guide to Safe Practices
Absence of specific disposal protocols for "vmy-1-103" necessitates adherence to general hazardous waste guidelines. The identifier "this compound" does not correspond to a recognized chemical substance in publicly available safety and chemical databases. It is likely an internal laboratory designation for a compound or solution.
In the absence of a specific Safety Data Sheet (SDS) for "this compound," researchers, scientists, and drug development professionals must handle and dispose of this substance by following established protocols for hazardous chemical waste. This guide provides essential, step-by-step information for the safe management and disposal of unidentified or internally coded laboratory chemicals.
Core Principles of Chemical Waste Disposal
Proper disposal of laboratory waste is paramount to ensure the safety of personnel and the protection of the environment. Key steps include accurate waste identification, proper segregation, secure containment, and clear labeling.
Step 1: Waste Identification and Classification
The first crucial step is to characterize the waste. If the constituents of "this compound" are known, it must be classified based on its properties (e.g., ignitable, corrosive, reactive, or toxic).[1] If the composition is unknown, it must be treated as hazardous waste until a proper analysis can be performed.
Step 2: Segregation of Waste Streams
To prevent dangerous chemical reactions, different types of waste must be kept separate.[1][2] For instance, acids should be stored separately from bases, and oxidizing agents should not be mixed with organic compounds.[2] Halogenated and non-halogenated solvents should also be collected in separate containers, as their disposal methods and costs can differ significantly.[3]
Step 3: Proper Waste Containment
Hazardous waste must be stored in containers that are compatible with the chemicals they hold to prevent leaks or reactions. Containers should be kept securely sealed except when adding waste and should have at least one inch of headspace to allow for expansion. It is also a best practice to use secondary containment, such as trays or bins, to contain any potential spills.
Step 4: Accurate and Clear Labeling
All hazardous waste containers must be clearly labeled. The label should include the words "Hazardous Waste," the chemical constituents and their approximate percentages, the date when waste was first added, and the specific hazards (e.g., flammable, corrosive, toxic).
Personal Protective Equipment (PPE) for Handling Chemical Waste
When handling any chemical waste, including the substance designated "this compound," appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and prevent injury. The level of PPE required depends on the potential hazards of the waste.
| PPE Level | Protection Level | Recommended Equipment |
| Level D | Minimum protection for low-hazard environments. | Coveralls, safety glasses, chemical-resistant gloves, and steel-toe boots or shoes. |
| Level C | For known airborne substances where an air-purifying respirator is sufficient. | Full-face air-purifying respirator, chemical-resistant gloves (inner and outer), and disposable chemical-resistant outer boots. |
| Level B | High level of respiratory protection with less skin protection needed. | Positive pressure, full face-piece self-contained breathing apparatus (SCBA), hooded chemical-resistant clothing, and inner and outer chemical-resistant gloves. |
| Level A | Highest level of respiratory, skin, and eye protection for highly toxic or unknown substances. | Totally encapsulated chemical- and vapor-protective suit, positive pressure SCBA, and inner and outer chemical-resistant gloves. |
Disposal Workflow
The following diagram illustrates the general workflow for the disposal of laboratory chemical waste.
Final Disposal Procedures
Under no circumstances should hazardous chemicals be disposed of down the drain or in the regular trash. Evaporation of volatile chemicals in a fume hood is also not an acceptable method of disposal. Once a waste container is full, a pickup should be requested from your institution's Environmental Health and Safety (EHS) department. They are responsible for the final transport and disposal in accordance with federal and local regulations.
For empty chemical containers, the disposal procedure depends on the nature of the chemical they held. Containers that held acutely hazardous waste must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be discarded. For other hazardous chemicals, once the container is thoroughly empty, the label should be defaced or removed before disposal.
References
Safety and Handling of VMY-1-103: Information Not Publicly Available
Despite a comprehensive search for safety data sheets and handling procedures for a substance identified as VMY-1-103, no publicly available information corresponding to a chemical compound with this designation could be found.
Extensive searches for "this compound safety data sheet," "handling procedures for this compound," "this compound chemical," "this compound personal protective equipment," and "this compound disposal procedures" did not yield any relevant results. The predominant findings relate to a mobile mapping system, the RIEGL VMY-1, and other unrelated items.
This lack of information prevents the creation of the requested essential safety and logistical documentation, including operational and disposal plans. Consequently, the specific requirements for data presentation in tables, detailed experimental protocols, and mandatory visualizations using Graphviz cannot be fulfilled at this time.
It is possible that "this compound" is an internal research or development code that is not in the public domain, a novel substance for which documentation has not yet been published, or an incorrect identifier.
For researchers, scientists, and drug development professionals to receive the necessary safety and handling information, it is crucial to identify the substance accurately. If you are in possession of alternative identifiers for this compound, such as a chemical name (IUPAC name), CAS number, or any associated company or research institution, providing this information may enable a more successful search for the required safety data.
Without accurate identification of the substance, it is impossible to provide guidance on personal protective equipment, operational protocols, or disposal plans. Handling any unknown chemical substance without proper safety information is highly discouraged. We recommend consulting internal documentation or contacting the source of the substance for a material safety data sheet (MSDS) or other relevant safety information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
